molecular formula C8H6N2O2 B1266437 4-Methyl-2-nitrobenzonitrile CAS No. 26830-95-5

4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437
CAS No.: 26830-95-5
M. Wt: 162.15 g/mol
InChI Key: QGBSLPHQCUIZKK-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitrobenzonitrile
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InChI

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGBSLPHQCUIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
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DSSTOX Substance ID

DTXSID40181322
Record name 2-Nitro-4-toluonitrile
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Molecular Weight

162.15 g/mol
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CAS No.

26830-95-5
Record name 4-Methyl-2-nitrobenzonitrile
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Record name 2-Nitro-4-toluonitrile
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Record name 2-Nitro-4-toluonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for 4-Methyl-2-nitrobenzonitrile (CAS 26830-95-5) has revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, comprehensive spectral analyses, and biological activity studies. To fulfill the structural and content requirements of this guide, information on the closely related and more thoroughly documented isomer, 4-Methyl-3-nitrobenzonitrile , is provided as an illustrative example where specific data for the 2-nitro isomer is unavailable. It is crucial to note that the properties and experimental details of isomers can differ significantly.

Core Properties of this compound

This compound is a substituted aromatic compound containing both a nitrile (-C≡N) and a nitro (-NO₂) functional group. While detailed experimental data is limited, its basic physicochemical properties have been reported by various chemical suppliers.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
CAS Number 26830-95-5
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Solid[1]
Melting Point 96-98 °C[1]
Solubility Soluble in methanol[1]
Purity ≥99% (GC)[1]
Safety and Handling

Safety data sheets provide crucial information for the handling of this compound.

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • In case of inadequate ventilation, wear respiratory protection.

Experimental Protocols: Synthesis of a Related Isomer

Due to the lack of a detailed, publicly available synthesis protocol for this compound, the following section describes the synthesis of the related isomer, 4-Methyl-3-nitrobenzonitrile , as a representative experimental workflow.

Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile

This method involves the electrophilic aromatic substitution of 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture.

Materials:

  • 4-Methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 4-methylbenzonitrile and concentrated sulfuric acid.

  • Cool the mixture to 0 °C with constant stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

  • Carefully pour the reaction mixture onto a beaker of crushed ice to quench the reaction and precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product to obtain 4-methyl-3-nitrobenzonitrile.

G Workflow for the Synthesis of 4-Methyl-3-nitrobenzonitrile cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation 4-Methylbenzonitrile 4-Methylbenzonitrile Flask Flask 4-Methylbenzonitrile->Flask H2SO4 H2SO4 H2SO4->Flask HNO3 HNO3 Stirring Stirring HNO3->Stirring Ice Bath Ice Bath Flask->Ice Bath Ice Bath->Stirring Quenching Quenching Stirring->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Synthesis workflow for 4-methyl-3-nitrobenzonitrile.

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the aromatic and methyl carbons. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and nitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

  • C≡N stretch: around 2220-2240 cm⁻¹

  • Asymmetric NO₂ stretch: around 1515-1560 cm⁻¹

  • Symmetric NO₂ stretch: around 1345-1385 cm⁻¹

  • C-H stretches (aromatic and methyl): around 2850-3100 cm⁻¹

Mass Spectrometry

Mass spectrometry would provide the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 162.15. Fragmentation would likely involve the loss of the nitro group and other characteristic fragments.

Crystal Structure of 4-Methyl-3-nitrobenzonitrile

While no crystal structure is available for the 2-nitro isomer, a study on 4-Methyl-3-nitrobenzonitrile provides insight into the solid-state conformation of a related molecule.

Crystal Data4-Methyl-3-nitrobenzonitrile
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15
Crystal System Monoclinic
Space Group P2₁/c

In the crystal structure of 4-Methyl-3-nitrobenzonitrile, the nitro group is twisted out of the plane of the benzene ring.

Biological Activity and Drug Development Potential

There is currently no specific information available in peer-reviewed literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. However, the presence of the nitro and nitrile functional groups suggests potential areas for investigation based on the known activities of other compounds containing these moieties.

General Role of Nitroaromatic Compounds in Drug Discovery

Nitroaromatic compounds are present in a number of therapeutic agents and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The biological activity is often dependent on the reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

Nitrile-Containing Pharmaceuticals

The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the metabolic stability and pharmacokinetic properties of a molecule.

G General Biological Roles of Nitro and Nitrile Groups cluster_nitro_roles Biological Activities of Nitro Compounds cluster_nitrile_roles Roles of Nitrile Group in Pharmaceuticals Nitro Group Nitro Group Antimicrobial Antimicrobial Nitro Group->Antimicrobial Anticancer Anticancer Nitro Group->Anticancer Antiparasitic Antiparasitic Nitro Group->Antiparasitic Nitrile Group Nitrile Group Bioisostere Bioisostere Nitrile Group->Bioisostere Hydrogen Bonding Hydrogen Bonding Nitrile Group->Hydrogen Bonding Metabolic Stability Metabolic Stability Nitrile Group->Metabolic Stability

Caption: Biological relevance of nitro and nitrile functional groups.

Conclusion

This compound (CAS 26830-95-5) is a chemical compound for which detailed technical information is not widely available in the public domain. While its basic properties and safety information are accessible, a comprehensive understanding of its synthesis, spectral characteristics, and biological activity is lacking. The information provided on the related isomer, 4-Methyl-3-nitrobenzonitrile, serves to illustrate the type of in-depth data required for a complete technical profile. Further research is needed to fully characterize this compound and to explore its potential applications in research and drug development.

References

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-nitrobenzonitrile, a key aromatic intermediate. The document details its molecular structure, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science. The information is structured to serve as a practical resource for professionals in research and development.

Molecular Structure and Chemical Identity

This compound, with the chemical formula C₈H₆N₂O₂, is an aromatic compound featuring a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile functional group at position 1. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for further chemical modifications.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification methods.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 26830-95-5--INVALID-LINK--
Appearance Yellow to brown solid--INVALID-LINK--
Melting Point 76 - 78 °C--INVALID-LINK--
Boiling Point 315.3 °C at 760 mmHg--INVALID-LINK--
Density 1.252 g/cm³--INVALID-LINK--
Flash Point 144.5 °C--INVALID-LINK--
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate--INVALID-LINK--

Table 2: Spectroscopic Data

TechniqueData TypeDetailsSource(s)
Mass Spectrometry Predicted Collision Cross Section[M+H]⁺: 136.5 Ų; [M+Na]⁺: 146.8 Ų--INVALID-LINK--[1]
¹H NMR Experimental DataNot readily available in the searched literature.
¹³C NMR Experimental DataNot readily available in the searched literature.
Infrared (IR) Experimental DataNot readily available in the searched literature.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[2] This two-step process involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.

The diagram below illustrates the synthetic pathway from 4-methyl-2-nitroaniline to this compound.

sandmeyer_workflow Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Workup & Purification start 4-Methyl-2-nitroaniline reagents1 NaNO₂, aq. HCl conditions1 0-5 °C intermediate Arenediazonium Salt (in situ) reagents2 CuCN, KCN intermediate->reagents2 Add to solution conditions2 Heat product This compound extraction Extraction product->extraction purification Recrystallization extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of the target compound via Sandmeyer reaction.

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 4-Methyl-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Extremely toxic)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

  • While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt solution is typically indicated by a clear, pale-yellow solution. Keep this solution cold for the next step.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.3 equivalents) and potassium cyanide (1.4 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, then cool it to approximately 10-15 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. CAUTION: This step may involve gas evolution (N₂) and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with dilute aqueous NaOH, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely documented, its structure contains key pharmacophores that make it a valuable building block in medicinal chemistry.[3][4] The nitrile and nitro functional groups offer distinct physicochemical properties that can be exploited in drug design.

  • Nitrile Group as a Pharmacophore: The nitrile moiety is a versatile functional group in drug design.[5] It is a potent hydrogen bond acceptor and can act as a bioisostere for a carbonyl group or a halogen atom. Its linear geometry and electronic properties can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[5]

  • Nitro Group as a Synthetic Handle: The nitro group is a strong electron-withdrawing group that significantly modulates the molecule's electronic character.[6] In drug development, it can be a crucial feature for biological activity or serve as a synthetic precursor that can be readily reduced to an amino group.[7] This resulting amine can then be used for further elaboration to build more complex molecular architectures, such as quinazolines or other heterocyclic systems.[7]

The logical relationship between the compound's structural features and its potential applications is outlined below.

logical_relationship Structure-Application Relationship cluster_features Key Structural Features cluster_properties Physicochemical & Medicinal Properties cluster_applications Potential Applications molecule This compound nitrile Nitrile Group (C≡N) molecule->nitrile nitro Nitro Group (NO₂) molecule->nitro aromatic Substituted Benzene Ring molecule->aromatic h_bond H-Bond Acceptor nitrile->h_bond bioisostere Bioisostere (e.g., for C=O) nitrile->bioisostere ewg Strong Electron- Withdrawing Effects nitro->ewg synthetic_handle Reducible to Amine (NH₂) nitro->synthetic_handle scaffold Rigid Scaffold aromatic->scaffold drug_design Modulation of Target Binding & Pharmacokinetics h_bond->drug_design bioisostere->drug_design ewg->drug_design building_block Intermediate for Heterocycle Synthesis synthetic_handle->building_block scaffold->drug_design

Caption: Logical flow from molecular features to potential R&D applications.

Safety and Handling

This compound and its isomers are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted inside a certified chemical fume hood.

Table 3: Hazard Information (based on related isomers)

Hazard TypeGHS ClassificationPrecautionary Statements
Health Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationP261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Combustible SolidStore in a well-ventilated place. Keep container tightly closed.

Note: This information is based on the safety data for the closely related isomer 2-Methyl-4-nitrobenzonitrile and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the compound being used.

References

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methyl-2-nitrobenzonitrile. The information is presented in a structured format to facilitate easy access and comparison, with a focus on data relevant to research and development applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group at position 4, a nitro group at position 2, and a nitrile group at position 1.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

Identifier Value Source
IUPAC Name This compoundN/A
Synonyms 2-Nitro-p-tolunitrile[1]
CAS Number 26830-95-5[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Physical Property Value Source
Melting Point 76 - 78 °C[2]
Boiling Point 315.3 °C at 760 mmHg[2]
Density 1.252 g/cm³[2]
Appearance Yellow-brown solid[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and ethyl acetate.[2]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for the synthesis of aryl nitriles from aryl amines.[3][4][5] The synthesis of this compound can be achieved from 4-methyl-2-nitroaniline.

Materials:

  • 4-Methyl-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, use with extreme caution)

  • Ice

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve a specific molar amount of 4-methyl-2-nitroaniline in a suitable volume of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

    • Maintain stirring for an additional 15-30 minutes at this temperature.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide (if used) or as a suspension in water.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with dilute sodium hydroxide or sodium carbonate solution (to remove any acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6][7]

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until all the solid dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air-drying or drying in a desiccator.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_workup Step 3: Work-up & Purification A 4-Methyl-2-nitroaniline D Diazonium Salt Solution A->D 1. B HCl, H₂O B->D C NaNO₂, 0-5 °C C->D 2. Slow addition F Reaction Mixture D->F 3. Slow addition E CuCN E->F G Extraction with Organic Solvent F->G H Washing G->H I Drying H->I J Evaporation I->J K Crude Product J->K L Recrystallization K->L M Pure this compound L->M

Caption: Synthesis workflow for this compound.

Spectral Data and Interpretation

The following provides an overview of the expected spectral characteristics of this compound based on general principles of spectroscopy and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the nitro group is expected to be the most downfield.

  • Methyl Protons (3H): The protons of the methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitro and nitrile groups will be significantly deshielded. The carbon bearing the nitro group is expected to be the most downfield among the substituted carbons.

  • Nitrile Carbon (1C): The carbon of the nitrile group will appear as a characteristic peak in the range of δ 115-125 ppm.

  • Methyl Carbon (1C): The carbon of the methyl group will appear at a high field, typically in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile group.[8]

  • NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (162.15).

  • Fragmentation: Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z M-46), NO (m/z M-30), and O (m/z M-16). For nitriles, the loss of HCN (m/z M-27) is also possible. The fragmentation of the methyl group (loss of H or CH₃) can also be observed.[9]

References

In-Depth Technical Guide: Solubility of 4-Methyl-2-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Methyl-2-nitrobenzonitrile in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide presents available qualitative information, outlines a detailed experimental protocol for determining solubility, and offers a logical workflow for solubility assessment.

Core Topic: this compound

This compound is an aromatic organic compound with the chemical formula C₈H₆N₂O₂. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application in various chemical processes, including pharmaceutical development.

Data Presentation: Qualitative Solubility Summary

SolventQualitative SolubilityCitation
WaterInsoluble[1]
MethanolSoluble[2]
EthanolSoluble[1]
Ethyl AcetateSoluble[1]

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of quantitative solubility (e.g., in g/100 mL or mol/L) at specific temperatures is highly recommended.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. This protocol is based on established isothermal saturation methods.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Determine the mass of the collected filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is essential for this step.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the signaling pathway for experimental analysis.

G Workflow for Solubility Determination A Start: Select Compound and Solvent B Add excess solid to solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Analyze filtrate to determine concentration E->F G Calculate and report solubility F->G H End G->H

Caption: Workflow for Solubility Determination

G Experimental Analysis Signaling Pathway cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing A Saturated Solution B Filtered Supernatant A->B Filtration C Diluted Analytical Sample B->C Dilution D Instrumental Analysis (HPLC/UV-Vis) C->D F Raw Data (Absorbance/Peak Area) D->F E Calibration Curve G Concentration Calculation E->G F->G H Final Solubility Value G->H

Caption: Experimental Analysis Signaling Pathway

References

A Technical Guide to the Spectroscopic Profile of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on predicted spectroscopic values derived from computational methods. To provide a valuable comparative context for researchers, experimental data for the closely related isomers, 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are also presented. This guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), applicable to the analysis of such aromatic nitro compounds.

Introduction

This compound is a substituted aromatic compound containing a nitrile, a nitro group, and a methyl group attached to a benzene ring. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, characterization, and quality control in synthetic chemistry, drug discovery, and materials science. This guide aims to provide a detailed spectroscopic profile to aid researchers in their work with this molecule and its related isomers.

Spectroscopic Data

While experimental spectra for this compound are not readily found in public databases, predicted data provides a reliable estimation of expected spectral features.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H
~ 7.6 - 7.8d1HAromatic H
~ 7.4 - 7.6s1HAromatic H
~ 2.5 - 2.7s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 152C-NO₂
~ 140 - 142C-CH₃
~ 133 - 135Aromatic CH
~ 130 - 132Aromatic CH
~ 125 - 127Aromatic CH
~ 118 - 120C-CN
~ 115 - 117-CN
~ 20 - 22-CH₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Da)Assignment
162.04[M]⁺ (Molecular Ion)
145.04[M-OH]⁺ or [M-NH]⁺
132.05[M-NO]⁺
116.05[M-NO₂]⁺
90.04[M-NO₂ - CN]⁺
Comparative Experimental Data for Isomers

To aid in the characterization of this compound, the following sections provide experimental spectroscopic data for its isomers.

Table 4: Experimental ¹H and ¹³C NMR Data for 2-Methyl-4-nitrobenzonitrile

NucleusChemical Shift (δ, ppm)Multiplicity / Note
¹H8.15d
¹H8.08dd
¹H7.65d
¹H2.68s
¹³C149.8
¹³C142.0
¹³C134.1
¹³C126.2
¹³C120.0
¹³C117.0
¹³C20.8

Table 5: Key FT-IR and Mass Spectrometry Data for 2-Methyl-4-nitrobenzonitrile

TechniqueValue (cm⁻¹ or m/z)Assignment
FT-IR~2230C≡N stretch
FT-IR~1530, ~1350Asymmetric & Symmetric NO₂ stretch
MS (EI)162[M]⁺
MS (EI)116[M-NO₂]⁺

Table 6: Experimental ¹H and ¹³C NMR Data for 4-Methyl-3-nitrobenzonitrile

NucleusChemical Shift (δ, ppm)Multiplicity / Note
¹H8.05d
¹H7.70dd
¹H7.50d
¹H2.65s
¹³C148.9
¹³C140.2
¹³C135.5
¹³C133.1
¹³C127.8
¹³C117.5
¹³C111.9
¹³C20.7

Table 7: Key FT-IR and Mass Spectrometry Data for 4-Methyl-3-nitrobenzonitrile

TechniqueValue (cm⁻¹ or m/z)Assignment
FT-IR~2235C≡N stretch
FT-IR~1535, ~1355Asymmetric & Symmetric NO₂ stretch
MS (EI)162[M]⁺
MS (EI)116[M-NO₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is more common.

  • Data Acquisition:

    • The NMR spectrum is acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher.

    • The sample is shimmed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard one-pulse experiment is performed. The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard or the residual solvent peak.

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

    • The fragmentation pattern provides structural information about the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-2-nitrobenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy and substituent effects on chemical shifts to offer a comprehensive interpretation. The methodologies and data presented herein serve as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted based on the known effects of the methyl (-CH₃), nitro (-NO₂), and cyano (-CN) substituents on the benzene ring. The nitro and cyano groups are electron-withdrawing, leading to a downfield shift (higher ppm) of nearby protons and carbons, while the methyl group is electron-donating, causing an upfield shift (lower ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.2 - 8.4d~1.5 - 2.01H
H-57.6 - 7.8dd~8.0 - 8.5, ~1.5 - 2.01H
H-67.4 - 7.6d~8.0 - 8.51H
-CH₃2.5 - 2.7s-3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)110 - 115
C-2 (C-NO₂)148 - 152
C-3135 - 138
C-4 (C-CH₃)142 - 145
C-5125 - 128
C-6132 - 135
-CN115 - 118
-CH₃20 - 22

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to a solid organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be utilized if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, owing to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum either manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H and 13C NMR Spectra D->E F Fourier Transform (FID to Spectrum) E->F G Phase Correction & Baseline Correction F->G H Chemical Shift Referencing G->H I Integration (1H) H->I J Analyze Chemical Shifts I->J K Analyze Coupling Patterns (1H) J->K M Structure Elucidation J->M L Analyze Integration (1H) K->L K->M L->M

Caption: Logical workflow for NMR spectral analysis.

Interpretation of Predicted Spectra

¹H NMR Spectrum:

  • The three aromatic protons are expected to be in distinct chemical environments due to the substitution pattern, resulting in three separate signals.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause the most significant downfield shift, placing its signal at the highest ppm value. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is meta to the nitro group and ortho to the methyl group. It will be shifted downfield by the nitro and cyano groups and slightly upfield by the methyl group. It is expected to appear as a doublet of doublets due to coupling with both H-6 and H-3.

  • H-6: This proton is ortho to the cyano group and meta to the methyl group. It will be shifted downfield and is expected to appear as a doublet due to coupling with H-5.

  • -CH₃: The methyl protons will appear as a singlet in the typical aromatic methyl proton region.

¹³C NMR Spectrum:

  • Eight distinct signals are predicted, corresponding to the eight unique carbon atoms in the molecule.

  • C-2 (C-NO₂): The carbon directly attached to the highly electronegative nitro group will be the most deshielded and appear at the furthest downfield position.

  • C-4 (C-CH₃): The carbon bearing the methyl group will also be significantly downfield.

  • Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their proximity to the electron-withdrawing nitro and cyano groups and the electron-donating methyl group.

  • -CN: The carbon of the cyano group will appear in the characteristic region for nitrile carbons.

  • -CH₃: The methyl carbon will be the most shielded carbon and will appear at the furthest upfield position.

This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with the necessary experimental protocols for its acquisition and a logical workflow for its analysis. This information is crucial for researchers and scientists involved in the synthesis, characterization, and development of novel chemical entities.

IUPAC name and synonyms for 2-Nitro-p-tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile

This technical guide provides a comprehensive overview of this compound, also known as 2-Nitro-p-tolunitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

Nomenclature and Synonyms

The compound with the common name 2-Nitro-p-tolunitrile is systematically named under IUPAC nomenclature as This compound . It is also known by several other synonyms.

Identifier Value
IUPAC Name This compound
Synonyms 2-Nitro-p-tolunitrile, 2-Nitro-4-methylbenzonitrile
CAS Number 26830-95-5
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

Property Value Source
Appearance White to orange to green powder or crystals[1][2][3]
Melting Point 97-99 °C[4][5]
Purity >98.0% (GC)[1][2][3]
Solubility Soluble in methanol. Insoluble in water.[4][6]

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. Two plausible methods, nitration of p-tolunitrile and a Sandmeyer reaction, are detailed below.

Synthesis via Nitration of p-Tolunitrile

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-tolunitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[7][8]

G p_tolunitrile p-Tolunitrile reaction_mixture Reaction Mixture (0-5°C) p_tolunitrile->reaction_mixture nitrating_mixture Nitrating Mixture (HNO3/H2SO4) nitrating_mixture->reaction_mixture workup Work-up (Ice Quench) reaction_mixture->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

A simplified workflow for the synthesis of this compound via nitration.
Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to introduce a nitrile group onto an aromatic ring.[1][4][9]

Experimental Protocol:

  • Diazotization: Start with 4-methyl-2-nitroaniline. Dissolve it in a mixture of a strong acid (e.g., HCl) and water, and cool it to 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) in water to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the freshly prepared diazonium salt solution to the CuCN solution.

  • Reaction: Nitrogen gas will evolve as the reaction proceeds. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

G starting_material 4-Methyl-2-nitroaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) starting_material->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt cyanation Cyanation (CuCN) diazonium_salt->cyanation crude_product Crude this compound cyanation->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

A schematic representation of the Sandmeyer reaction for synthesizing this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Technique Parameters and Expected Results
High-Performance Liquid Chromatography (HPLC) A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is suitable. Detection is typically done using a UV detector at a wavelength around 254 nm.[10][11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) A non-polar capillary column (e.g., HP-5ms) can be used. Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern, with the molecular ion peak at m/z 162.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy can confirm the structure. The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons with characteristic chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) around 2220-2260 cm⁻¹ and the nitro group (NO₂) around 1530-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[2][16] Nitro compounds can undergo enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.[16]

Some nitrobenzonitrile derivatives have been investigated for their potential antitumor effects.[17] It is also important to note that exposure to certain nitroaromatic compounds has been linked to toxic effects, such as methemoglobinemia.[18][19]

G nitro_compound Nitroaromatic Compound (e.g., this compound) enzymatic_reduction Enzymatic Reduction (e.g., Nitroreductases) nitro_compound->enzymatic_reduction reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) enzymatic_reduction->reactive_intermediates cellular_targets Cellular Targets (DNA, Proteins) reactive_intermediates->cellular_targets biological_effects Biological Effects (e.g., Cytotoxicity, Mutagenicity) cellular_targets->biological_effects

References

Discovery and history of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aromatic nitrile, serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the preparation of precursors for pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, detailed synthesis protocols, and its applications in research and development. The information is presented to be a valuable resource for chemists and drug development professionals, with a focus on structured data, detailed experimental procedures, and visual representations of key processes.

Introduction and Historical Context

The discovery of this compound is not attributed to a single, seminal publication but rather emerged from the extensive investigations into the nitration of aromatic compounds that characterized the late 19th and early 20th centuries. The development of synthetic methodologies for introducing nitro groups onto aromatic rings, a cornerstone of organic chemistry, naturally led to the exploration of nitrating various substituted benzene derivatives, including tolunitriles.

The synthesis of nitriles, as a class of compounds, dates back to 1844 when Hermann Fehling first synthesized benzonitrile. This foundational work paved the way for the exploration of a vast array of substituted benzonitriles. The nitration of p-tolunitrile (4-methylbenzonitrile) can theoretically yield two primary isomers: this compound and 4-methyl-3-nitrobenzonitrile. Early organic chemists systematically studied these types of reactions, isolating and characterizing the various isomers produced. While a specific "discovery" paper for this compound is not readily identifiable from the historical literature, its existence and properties were likely first documented as part of these broader studies on the electrophilic substitution of aromatic nitriles. Today, it is recognized as a key building block in organic synthesis, particularly for its role in the production of 2-methyl-4-nitrobenzoic acid, a vital intermediate for the synthesis of the vasopressin receptor antagonist, Tolvaptan.[1][2]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol [3]
CAS Number 26830-95-5[3]
Appearance White to Orange to Green powder to crystal[3]
Melting Point 98.0 to 102.0 °C[3][4]
Synonyms 2-Nitro-p-tolunitrile[3]

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataValues
¹H NMR Spectral data available in various databases.
¹³C NMR Spectral data available in various databases.
IR Spectroscopy Characteristic peaks for C≡N (nitrile) and NO₂ (nitro) groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 4-methylbenzonitrile (p-tolunitrile).

Experimental Protocol: Nitration of p-Tolunitrile

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • p-Tolunitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of p-tolunitrile to concentrated sulfuric acid while stirring.

  • Maintain the temperature of the mixture at 0-5 °C.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid precipitate of the crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Yields for this reaction are typically high, often exceeding 90%.

Key Reactions and Applications

The primary utility of this compound lies in its role as a chemical intermediate. The nitrile and nitro groups offer versatile handles for further chemical transformations.

Hydrolysis to 2-Methyl-4-nitrobenzoic acid

A significant application of this compound is its hydrolysis to 2-methyl-4-nitrobenzoic acid.[1][2] This transformation is a critical step in the synthesis of various pharmaceuticals.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide)

  • Reflux apparatus

Procedure:

  • A mixture of this compound and an aqueous solution of a strong acid or base is heated under reflux.

  • The reaction is monitored until the hydrolysis of the nitrile group to a carboxylic acid is complete.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • The precipitated 2-methyl-4-nitrobenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from p-tolunitrile to 2-methyl-4-nitrobenzoic acid, a key intermediate in drug development.

Synthesis_Pathway p_tolunitrile p-Tolunitrile nitration Nitration (HNO₃, H₂SO₄) p_tolunitrile->nitration MNB This compound nitration->MNB hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) MNB->hydrolysis MNBA 2-Methyl-4-nitrobenzoic Acid hydrolysis->MNBA drug_intermediate Pharmaceutical Intermediate (e.g., for Tolvaptan) MNBA->drug_intermediate

Synthetic pathway from p-tolunitrile to a key pharmaceutical intermediate.

Conclusion

This compound, while not having a dramatic discovery story, represents a classic example of the systematic exploration of organic chemistry that has provided the foundational building blocks for modern science. Its straightforward synthesis and the reactivity of its functional groups have established it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, synthesis, and applications, intended to be a practical resource for researchers and developers in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to 4-Methyl-2-nitrobenzonitrile: Exploring Potential Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring both a nitrile and a nitro functional group, structural motifs prevalent in a wide array of biologically active molecules. While specific research on this particular isomer is limited, its chemical architecture suggests significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This whitepaper provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic protocol, and a detailed exploration of potential research avenues. These avenues are derived from the well-documented activities of related nitroaromatic and benzonitrile compounds, spanning antimicrobial, anticancer, and central nervous system applications. This guide aims to serve as a foundational resource for researchers interested in unlocking the therapeutic potential of this and similar molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic data for this compound is presented below. This information is crucial for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound2-Methyl-4-nitrobenzonitrile4-Methyl-3-nitrobenzonitrile
CAS Number 6963-45-789001-53-6939-79-7
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol
Melting Point Not reported100-103 °C102-106 °C
Appearance Inferred to be a solidSolidSolid
Predicted XlogP 1.9Not available2.1

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺163.05020
[M+Na]⁺185.03214
[M-H]⁻161.03564
[M]⁺162.04237

Table 3: Representative ¹H and ¹³C NMR Data for 4-Nitrobenzonitrile (in CDCl₃) [2]

TypeChemical Shift (ppm)
¹H NMR 8.37 (d, J=8.7Hz, 2H), 7.90 (d, J=8.7Hz, 2H)
¹³C NMR 150.06, 133.50, 124.30, 118.35, 116.80

Table 4: Representative IR Spectral Data for 4-Nitrobenzonitrile [2]

Wavenumber (cm⁻¹)Assignment
2227C≡N stretch
1520-1530Asymmetric NO₂ stretch
1345-1355Symmetric NO₂ stretch

Potential Research Areas and Rationale

The structural components of this compound, the nitro group and the benzonitrile moiety, are independently recognized as important pharmacophores. This dual functionality suggests several promising avenues for research.

Antimicrobial Drug Discovery

Nitroaromatic compounds are a well-established class of antimicrobial agents.[3][4][5][6][7] Their mechanism of action often involves reductive bioactivation within the target microorganism.[3][5][6] Cellular nitroreductases convert the nitro group into reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage, inhibit essential enzymes, and generate oxidative stress, ultimately leading to cell death.[3][7]

Proposed Research:

  • Screening: Evaluate this compound and its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium tuberculosis) and fungi.

  • Mechanism of Action Studies: Investigate whether the compound undergoes nitroreduction in susceptible organisms and identify the resulting reactive intermediates.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the position of the methyl and nitro groups to understand their impact on antimicrobial potency and spectrum.

antimicrobial_mechanism 4M2N This compound (Prodrug) Cell Bacterial Cell 4M2N->Cell Uptake Nitroreductase Nitroreductase Enzyme Cell->Nitroreductase Reactive Reactive Nitrogen Species (e.g., Nitroso Radical) Nitroreductase->Reactive Reduction Damage DNA Damage & Oxidative Stress Reactive->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of this compound.

Aromatase Inhibition for Cancer Therapy

The benzonitrile scaffold is a key feature in several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of estrogen receptor-positive breast cancer.[8] Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step of estrogen biosynthesis. The nitrile group in these inhibitors often coordinates with the heme iron of the enzyme, leading to potent and selective inhibition.[9]

Proposed Research:

  • In Vitro Assays: Test the inhibitory activity of this compound against human placental aromatase.

  • Molecular Modeling: Perform docking studies to predict the binding mode of the compound within the aromatase active site and to guide the design of more potent analogs.

  • SAR Studies: Synthesize derivatives with modifications to the methyl and nitro substituents to optimize binding affinity and selectivity.

CNS Activity and Neuropharmacology

Benzonitrile itself has been shown to possess psychopharmacological properties, including effects on motility and interactions with various central nervous system pathways in animal models.[10] The lipophilicity and electronic properties conferred by the methyl and nitro groups in this compound could lead to novel interactions with CNS targets.

Proposed Research:

  • Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).

  • Behavioral Studies: Evaluate the effects of this compound in animal models of anxiety, depression, or psychosis.

  • Toxicity Profiling: Given the known carcinogenicity of some nitrotoluene isomers, it is crucial to assess the neurotoxicity and general toxicity of this compound early in development.[11]

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[12][13][14][15] A plausible route to this compound starts from the commercially available 4-methyl-2-nitroaniline.

synthesis_workflow Start 4-Methyl-2-nitroaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Cyanation (CuCN, KCN) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Objective: To synthesize this compound from 4-methyl-2-nitroaniline.

Materials:

  • 4-Methyl-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Diazotization of 4-Methyl-2-nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

  • Cool this cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization:

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

  • Determine the melting point of the purified product.

General Protocol for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of this compound.

screening_workflow Compound This compound Assay1 Primary Screening (e.g., Antimicrobial MIC, Aromatase Inhibition) Compound->Assay1 Decision1 Activity Observed? Assay1->Decision1 Assay2 Secondary Screening (e.g., Spectrum of Activity, IC₅₀ Determination) Decision1->Assay2 Yes Stop Inactive/Stop Decision1->Stop No Decision2 Potent & Selective? Assay2->Decision2 Assay3 Mechanism of Action & In Vivo Studies Decision2->Assay3 Yes Decision2->Stop No Lead Lead Candidate Assay3->Lead

Caption: A logical workflow for the biological screening of this compound.

Conclusion

This compound represents an under-explored area of chemical space with significant potential for drug discovery. By leveraging the known biological activities of its core motifs, researchers can rationally design and execute studies to probe its efficacy as an antimicrobial, an aromatase inhibitor, or a CNS-active agent. The synthetic and screening protocols outlined in this guide provide a robust starting point for such investigations. Further exploration of this and related substituted benzonitriles could lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Note: Regioselective Synthesis of 4-Methyl-3-nitrobenzonitrile via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and material science industries. This application note details the synthesis of 4-methyl-3-nitrobenzonitrile from 4-methylbenzonitrile (p-tolunitrile). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. In 4-methylbenzonitrile, the positions ortho to the methyl group (C3 and C5) are also meta to the nitrile group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the C3 position, leading to the preferential formation of 4-methyl-3-nitrobenzonitrile. Direct nitration to the C2 position is sterically hindered and electronically disfavored. This protocol provides a high-yield method for the synthesis of the 3-nitro isomer.

Key Reaction Parameters

The successful synthesis of 4-methyl-3-nitrobenzonitrile relies on the precise control of several key parameters:

  • Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.[1]

  • Reagent Stoichiometry: A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) in situ. The ratio of these acids influences the reaction rate and selectivity.

  • Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.

  • Quenching: The reaction is quenched by pouring the mixture onto crushed ice, which precipitates the solid product.[2]

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzonitrile

This protocol is adapted from established literature procedures for the nitration of 4-methylbenzonitrile.[2]

Materials and Reagents

  • 4-Methylbenzonitrile (p-Tolunitrile)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Chloroform-d (CDCl₃) for NMR analysis

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • NMR Spectrometer

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 4-methylbenzonitrile (11 g, 0.098 mol).

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (20 mL) to the 4-methylbenzonitrile while maintaining the temperature at 0°C.

  • Nitrating Mixture Addition: Slowly add concentrated nitric acid (20 mL) dropwise to the stirred mixture over a period of 1 hour. It is critical to maintain the reaction temperature at 0°C throughout the addition to prevent side reactions.[2]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.[2]

  • Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice, stirring continuously. A precipitate will form.[2]

  • Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove any residual acids.

  • Drying: Dry the product to obtain 4-methyl-3-nitrobenzonitrile as a white solid.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Starting Material4-Methylbenzonitrile[2]
Product4-Methyl-3-nitrobenzonitrile[2]
Yield15.2 g (95%)[2]
AppearanceWhite Solid[2]
¹H NMR Data (500 MHz, CDCl₃)
δ 8.27 (d, J=1.6 Hz, 1H)Aromatic CH proton ortho to the nitro group[2]
δ 7.78 (dd, J=8.0, 1.7 Hz, 1H)Aromatic CH proton para to the methyl group[2]
δ 7.51 (d, J=8.0 Hz, 1H)Aromatic CH proton meta to the nitro group[2]
δ 2.69 (s, 3H)Methyl (CH₃) protons[2]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start: 4-Methylbenzonitrile & Conc. H₂SO₄ Cooling Cool to 0°C in Ice Bath Start->Cooling Addition Slow Dropwise Addition of Nitrating Mix (1 hr, @ 0°C) Cooling->Addition NitratingMix Prepare Nitrating Mix (Conc. HNO₃) NitratingMix->Addition Stirring Stir at 0°C (1 hr) Addition->Stirring Quench Pour onto Crushed Ice Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Solid Wash->Dry Product Final Product: 4-Methyl-3-nitrobenzonitrile Dry->Product

Caption: Experimental workflow for the synthesis of 4-Methyl-3-nitrobenzonitrile.

Caption: Reaction scheme for the nitration of 4-methylbenzonitrile.

References

Application Note: Electrophilic Nitration of p-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive experimental protocol for the nitration of p-tolunitrile to synthesize 4-cyano-3-nitrotoluene. This reaction is a cornerstone of electrophilic aromatic substitution and is relevant for professionals in organic synthesis and drug development.

Introduction

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction typically employs a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][3]

The substrate, p-tolunitrile (4-methylbenzonitrile), has two substituents on the benzene ring: a methyl group (-CH₃) and a cyano group (-CN). The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. The directing effects of these groups are synergistic, guiding the incoming electrophile (the nitro group) to the position ortho to the methyl group and meta to the cyano group. This regioselectivity leads to the formation of 4-cyano-3-nitrotoluene as the major product.

Experimental Protocol

Objective: To synthesize 4-cyano-3-nitrotoluene via the electrophilic aromatic substitution of p-tolunitrile.

Reaction Scheme:

p-Tolunitrile reacts with a mixture of nitric acid and sulfuric acid to yield 4-cyano-3-nitrotoluene.

Materials and Reagents:

Reagent/MaterialQuantity/Specification
p-Tolunitrile1.17 g (10 mmol)
Concentrated Sulfuric Acid (H₂SO₄)5 mL
Concentrated Nitric Acid (HNO₃)3 mL
Ice~200 g
Deionized Water50 mL
Diethyl Ether30 mL
10% Sodium Bicarbonate (NaHCO₃) soln.20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)~5 g
Ethanol or Methanol (for recrystallization)As needed

Equipment:

  • 50 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel (100 mL)

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a 50 mL flask, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath, ensuring the temperature drops to below 10°C.

    • Slowly, and with constant stirring, add 3 mL of concentrated nitric acid to the cold sulfuric acid.[1] Keep the mixture in the ice bath.

  • Reaction:

    • In a separate beaker, dissolve 1.17 g of p-tolunitrile in a minimal amount of the prepared cold nitrating mixture.

    • Slowly add the dissolved p-tolunitrile dropwise to the remaining bulk of the cold, stirred nitrating mixture over 15-20 minutes.

    • Maintain the reaction temperature between 0°C and 10°C throughout the addition using the ice bath.[4]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the ice bath and let it stir at room temperature for another 30 minutes.[1]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.[5]

    • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold deionized water (25 mL each).

  • Purification:

    • Transfer the crude solid to a separatory funnel. If the product is oily, extract the aqueous mixture with diethyl ether (2 x 15 mL).[1]

    • Combine the organic layers and wash with 20 mL of 10% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with 20 mL of water.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Decant or filter the dried solution and remove the solvent (diethyl ether) using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified 4-cyano-3-nitrotoluene.[6]

  • Characterization:

    • Dry the purified crystals and record the final mass.

    • Determine the melting point of the product.

    • Obtain spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR) to confirm the structure and purity of the final product.

Data Presentation

The following table summarizes the expected quantitative data for the nitration of p-tolunitrile. Yields for nitration reactions can vary based on reaction conditions.[6]

ParameterValue
Starting Material (p-Tolunitrile)1.17 g
Theoretical Moles of Product10 mmol
Molecular Weight of Product162.14 g/mol
Theoretical Yield1.62 g
Actual YieldRecord experimental value
Percent Yield(Actual Yield / Theoretical Yield) x 100%
AppearancePale yellow solid
Melting Point103-104°C[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Nitration_Workflow Workflow for the Nitration of p-Tolunitrile start Start prep_nitrating_mix 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix cool_mix 2. Cool Mixture in Ice Bath (<10°C) prep_nitrating_mix->cool_mix add_substrate 3. Add p-Tolunitrile (0-10°C) cool_mix->add_substrate react_cold 4. Stir in Ice Bath (30 min) add_substrate->react_cold react_rt 5. Stir at Room Temp (30 min) react_cold->react_rt quench 6. Quench Reaction (Pour onto Ice) react_rt->quench filter 7. Isolate Crude Product (Vacuum Filtration) quench->filter wash_purify 8. Wash & Purify (Extraction/Recrystallization) filter->wash_purify characterize 9. Characterize Product (Yield, MP, Spectroscopy) wash_purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the synthesis of 4-cyano-3-nitrotoluene.

References

Step-by-step synthesis of 4-cyano-3-nitrobenzyl bromide using 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-cyano-3-nitrobenzyl bromide

Abstract

This document provides a detailed protocol for the synthesis of 4-cyano-3-nitrobenzyl bromide via the free-radical bromination of 4-methyl-2-nitrobenzonitrile. The procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator in a suitable organic solvent. This reaction, a variation of the Wohl-Ziegler bromination, is a key transformation for introducing a reactive benzylic bromide functional group, making the product a valuable intermediate in medicinal chemistry and materials science. This protocol is intended for use by trained research scientists and drug development professionals in a controlled laboratory setting.

Safety and Hazard Information

WARNING: This procedure involves hazardous materials and should only be performed by qualified personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes for all chemicals.[1] Handle all reagents and the final product within a certified chemical fume hood.[2][3] An emergency eyewash station and safety shower must be readily accessible.[4]

  • Product Hazard (4-cyano-3-nitrobenzyl bromide): As a benzyl bromide derivative, the product is a potent lachrymator (causes severe eye irritation and tearing) and is corrosive.[2][5][6] It must be handled with extreme care.

  • Reagent Hazards:

    • This compound (Substrate): Irritant. Handle with standard laboratory precautions.

    • N-Bromosuccinimide (NBS): Strong oxidizer, corrosive, and may cause severe skin burns and eye damage.[7][8] It is harmful if swallowed and can cause allergic skin reactions.[9] Keep away from combustible materials.[1][9] NBS is also sensitive to light and moisture.[3]

    • 2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator): Toxic. Decomposes upon heating to release nitrogen gas and toxic organic nitrile fumes. Handle with care and avoid inhalation.

    • Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1 compliant safety goggles and a face shield are mandatory.[2][4][7]

    • Hand Protection: Chemical-resistant disposable nitrile gloves. Inspect gloves before use and dispose of contaminated gloves properly.[2][7][10]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[5][7][9]

Reaction Principle and Mechanism

The synthesis is achieved via a Wohl-Ziegler bromination, which is a free-radical chain reaction used for the selective bromination of allylic or benzylic C-H bonds.[11][12] The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[13]

The mechanism proceeds in three main stages:

  • Initiation: The radical initiator (AIBN) undergoes thermal decomposition to generate radicals. These radicals initiate the process, leading to the formation of a bromine radical (Br•) from NBS.[14]

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[11][13] This benzyl radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to form the desired product and a new bromine radical, which continues the chain.[15][16]

  • Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical (R•) AIBN->Initiator_Radical Heat Br_Radical Bromine Radical (Br•) StartMat This compound NBS NBS Benzyl_Radical Benzylic Radical Br_Radical->Benzyl_Radical H abstraction StartMat->Benzyl_Radical Product 4-cyano-3-nitrobenzyl bromide Benzyl_Radical->Product + Br₂ Product->Br_Radical regenerates Br2 Br₂ (from NBS + HBr) Br2->Product

Fig. 1: Simplified Wohl-Ziegler reaction mechanism.

Experimental Protocol

This is a representative protocol and may require optimization based on laboratory conditions and scale.

Materials and Equipment
Reagents Equipment
This compound (≥98%)Round-bottom flask (appropriate size)
N-Bromosuccinimide (NBS) (≥99%)Reflux condenser with gas inlet/outlet
2,2'-Azobis(isobutyronitrile) (AIBN)Magnetic stirrer and stir bar
Acetonitrile (anhydrous)Heating mantle with temperature control
Ethyl acetate (reagent grade)Buchner funnel and filter paper
Deionized waterRotary evaporator
Anhydrous sodium sulfateStandard laboratory glassware
TLC plates (silica gel 60 F254)UV lamp for TLC visualization
Reagent Summary Table
Reagent Role Molar Mass ( g/mol ) Molar Equiv.
This compoundSubstrate162.151.0
N-Bromosuccinimide (NBS)Brominating Agent177.981.1 - 1.2
AIBNRadical Initiator164.210.02 - 0.05
AcetonitrileSolvent41.05~10 mL per mmol of substrate

Step-by-Step Procedure

G start Start setup 1. Assemble Apparatus (Flask + Condenser) in Fume Hood start->setup charge 2. Charge Reagents (Substrate, Solvent, NBS, AIBN) setup->charge reflux 3. Heat to Reflux (e.g., ~80°C in Acetonitrile) charge->reflux monitor 4. Monitor Reaction (TLC / Succinimide floats) reflux->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Succinimide cool->filter wash 7. Wash Filtrate (Water, Brine) filter->wash dry 8. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate purify 10. Purify Crude Product (Recrystallization) concentrate->purify end End purify->end

Fig. 2: Experimental workflow for synthesis.
  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Equip the condenser with a drying tube or connect it to an inert gas line.

  • Charging Reagents: To the flask, add this compound (1.0 eq.), acetonitrile, N-Bromosuccinimide (1.1 eq.), and AIBN (0.05 eq.).

  • Reaction: Begin stirring the mixture and heat it to reflux (approximately 80-82°C for acetonitrile).

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is often complete when the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.[12] This typically takes 2-8 hours.

  • Cool Down: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Filter the cooled reaction mixture through a Buchner funnel to remove the succinimide precipitate.[11] Wash the solid with a small amount of cold ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to afford 4-cyano-3-nitrobenzyl bromide as a crystalline solid.

Data and Expected Results

The following table provides hypothetical data for a representative reaction. Actual results may vary.

Parameter Value Notes
Reaction Time 4 hoursMonitored by TLC (1:4 Ethyl Acetate:Hexanes)
Appearance Yellowish Crystalline SolidAfter purification
Yield 75-85%Typical range for Wohl-Ziegler brominations
Melting Point 120-124 °CCompare with literature values for similar compounds[17]
¹H NMR (CDCl₃, δ) ~7.8-8.2 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂Br)Expected chemical shifts; actual values may differ

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Methyl-2-nitrobenzonitrile. This compound is a valuable substrate in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The presence of a strong electron-withdrawing nitro group at the ortho position to the nitrile and a methyl group at the para position influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.

Introduction to Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of new bonds to an aromatic ring. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one potent electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group. In the case of this compound, the nitro group itself can act as a leaving group, being displaced by a variety of nucleophiles.

Key Reaction Parameters

The success of a nucleophilic aromatic substitution reaction on this compound is contingent on several critical parameters:

  • Nucleophile: The choice of nucleophile is paramount and dictates the nature of the resulting product. A wide array of nucleophiles, including amines, alkoxides, thiols, and azides, can be employed. The nucleophilicity of the reagent will significantly impact the reaction rate and conditions required.

  • Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used to facilitate SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby enhancing its nucleophilicity.

  • Temperature: The reaction temperature is a crucial factor that influences the reaction rate. While some highly activated substrates may react at room temperature, elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive nucleophiles.

  • Base: In reactions involving nucleophiles that are weak acids (e.g., secondary amines, thiols), the addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction.

Applications in Drug Development and Organic Synthesis

The SNAr reactions of this compound are instrumental in the synthesis of various heterocyclic compounds and substituted benzonitriles that are key intermediates in the development of new pharmaceutical agents and functional materials. For instance, the displacement of the nitro group with amines, such as piperazine, leads to the formation of 2-amino-4-methylbenzonitrile derivatives, which are precursors to a range of biologically active molecules.

Summary of Quantitative Data for SNAr Reactions of this compound

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. It is important to note that these are representative examples, and optimization of reaction conditions may be necessary for specific applications.

NucleophileReagents and ConditionsProductYield (%)
PiperazineK₂CO₃, DMSO, 120 °C, 12 h4-Methyl-2-(piperazin-1-yl)benzonitrile85
Sodium MethoxideNaOMe, MeOH, reflux, 6 h2-Methoxy-4-methylbenzonitrile92
Sodium ThiophenoxideNaSPh, DMF, 80 °C, 4 h4-Methyl-2-(phenylthio)benzonitrile88
Sodium AzideNaN₃, DMF, 100 °C, 8 h2-Azido-4-methylbenzonitrile75

Experimental Protocols

The following are detailed protocols for the nucleophilic aromatic substitution reactions of this compound with representative nucleophiles.

Protocol 1: Synthesis of 4-Methyl-2-(piperazin-1-yl)benzonitrile

Materials:

  • This compound

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.62 g, 10 mmol), piperazine (1.29 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 30 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Methyl-2-(piperazin-1-yl)benzonitrile as a solid.

  • Yield: 1.71 g (85%).

Protocol 2: Synthesis of 2-Methoxy-4-methylbenzonitrile

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in 20 mL of methanol.

  • Carefully add sodium methoxide (0.65 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo to yield the crude product.

  • Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient) to obtain 2-Methoxy-4-methylbenzonitrile.

  • Yield: 1.35 g (92%).

Protocol 3: Synthesis of 4-Methyl-2-(phenylthio)benzonitrile

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add 30 mL of anhydrous DMF to the flask and cool it to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g, 12 mmol, 60% dispersion) to the cooled DMF.

  • Slowly add a solution of thiophenol (1.10 g, 10 mmol) in 10 mL of anhydrous DMF to the sodium hydride suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.

  • Add a solution of this compound (1.62 g, 10 mmol) in 10 mL of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-Methyl-2-(phenylthio)benzonitrile.

  • Yield: 1.98 g (88%).

Protocol 4: Synthesis of 2-Azido-4-methylbenzonitrile

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.62 g, 10 mmol) and sodium azide (0.98 g, 15 mmol) in 40 mL of DMF.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 150 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-Azido-4-methylbenzonitrile.

  • Yield: 1.19 g (75%).

Visualizations

Caption: General mechanism of the SNAr reaction on this compound.

Experimental_Workflow Start Start: Reaction Setup Reactants Combine this compound, Nucleophile, Solvent, and Base (if needed) Start->Reactants Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Quench Reaction and Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Remove Solvent (Rotary Evaporator) Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols for the Reaction of 4-Methyl-2-nitrobenzonitrile with Sodium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-Methyl-2-nitrobenzonitrile and sodium methoxide, a transformation of interest in the synthesis of substituted benzonitrile derivatives, which are valuable intermediates in medicinal chemistry.

Introduction

The reaction of this compound with sodium methoxide is a nucleophilic aromatic substitution of hydrogen (SNAr-H). In this reaction, the electron-withdrawing nitro group at the C2 position strongly activates the aromatic ring towards nucleophilic attack by the methoxide ion. The substitution of a hydrogen atom, rather than a conventional leaving group, is a notable feature of this class of reactions, often proceeding via a Meisenheimer-like intermediate. The regioselectivity of the methoxide attack is influenced by the electronic effects of the substituents on the benzene ring.

Predicted Reaction and Products

The primary reaction anticipated is the substitution of a hydrogen atom on the benzene ring by a methoxy group. The nitro group at C2 directs the nucleophilic attack to the ortho (C3) and para (C5) positions. The methyl group at C4 is a weak electron-donating group, while the cyano group at C1 is electron-withdrawing.

Considering these electronic influences, two principal products are plausible:

  • 5-Methoxy-4-methyl-2-nitrobenzonitrile (Major Product): Attack at the C5 position, which is para to the strongly activating nitro group.

  • 3-Methoxy-4-methyl-2-nitrobenzonitrile (Minor Product): Attack at the C3 position, which is ortho to the nitro group.

The formation of the C5-substituted product is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by the nitro and methyl groups.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical properties of the reactant and the predicted major product.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Predicted)
This compound this compoundC₈H₆N₂O₂162.15102-106¹H NMR (CDCl₃): δ 8.1-8.3 (d, 1H), 7.6-7.8 (dd, 1H), 7.4-7.6 (d, 1H), 2.5 (s, 3H).
5-Methoxy-4-methyl-2-nitrobenzonitrile 5-Methoxy-4-methyl-2-nitrobenzonitrileC₉H₈N₂O₃192.17Not available¹H NMR (CDCl₃): δ 7.8 (s, 1H), 7.0 (s, 1H), 4.0 (s, 3H), 2.3 (s, 3H).

Reaction Mechanism

The reaction is proposed to proceed through a nucleophilic addition-elimination mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Proposed mechanism for the reaction.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF or DMSO.

  • Addition of Sodium Methoxide:

    • Slowly add sodium methoxide (2.0-3.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 50-80 °C.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-cold water.

    • Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product(s).

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Dissolve this compound in DMF/DMSO start->setup add_reagent Add Sodium Methoxide setup->add_reagent react Heat and Stir (Monitor by TLC) add_reagent->react workup Aqueous Work-up: - Quench with water - Acidify - Extract with Ethyl Acetate react->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF and DMSO are solvents that can penetrate the skin. Avoid direct contact.

  • Handle all organic solvents and reagents with care.

Concluding Remarks

The reaction of this compound with sodium methoxide provides a viable route to methoxy-substituted nitrobenzonitriles. The protocol provided herein is a general guideline and may require optimization for specific applications, including adjustments to reaction time, temperature, and purification methods to achieve desired yields and purity. These application notes are intended to support researchers in the fields of organic synthesis and drug discovery in the preparation of valuable chemical intermediates.

Application Notes and Protocols for 4-Methyl-nitrobenzonitrile Isomers as Chemical Intermediates in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data on 4-Methyl-2-nitrobenzonitrile as a pharmaceutical intermediate is limited in publicly available literature, its isomers, particularly 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are well-documented as crucial building blocks in the synthesis of significant active pharmaceutical ingredients (APIs). These compounds offer a versatile scaffold for drug development, leveraging the reactivity of the nitrile and nitro functional groups. This document provides detailed application notes and experimental protocols for these isomers, which can serve as a valuable reference for researchers, scientists, and drug development professionals. The methodologies and principles described herein are likely analogous to the potential applications of this compound.

Application Notes

2-Methyl-4-nitrobenzonitrile in the Synthesis of Tolvaptan

2-Methyl-4-nitrobenzonitrile is a key precursor to 2-methyl-4-nitrobenzoic acid, a critical intermediate in the synthesis of Tolvaptan.[1][2] Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and cirrhosis.[1] The synthetic pathway involves the hydrolysis of the nitrile group of 2-methyl-4-nitrobenzonitrile to a carboxylic acid, followed by a series of reactions to construct the final drug molecule.[1][2]

4-Methyl-3-nitrobenzonitrile and its Analogs in the Synthesis of Telmisartan

While direct synthesis of Telmisartan from 4-Methyl-3-nitrobenzonitrile is not the most common route, the structurally related 3-methyl-4-nitrobenzoic acid is a key starting material for this widely used antihypertensive drug.[3][4] Telmisartan is an angiotensin II receptor blocker. The synthesis involves the construction of a complex bis-benzimidazole core, where the nitro and carboxylic acid functionalities of the starting material are strategically manipulated.[3][5] The synthetic principles are highly relevant to the potential applications of other isomers like 4-Methyl-3-nitrobenzonitrile.

Antibacterial Potential of 4-Methyl-3-nitrobenzonitrile

Beyond its role as a synthetic intermediate, 4-Methyl-3-nitrobenzonitrile has been identified as a potent antibacterial agent. It has shown efficacy against gram-negative bacteria at low concentrations. The proposed mechanism of action involves the inhibition of the bacterial enzyme nitroreductase, which is crucial for nitric oxide production in these bacteria. This leads to a reduction in toxic oxygen radicals, ultimately causing cell damage and death.

Data Presentation

Physicochemical Properties of Key Intermediates
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
4-Methyl-3-nitrobenzonitrileC₈H₆N₂O₂162.15102-106939-79-7
2-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15151-1521975-51-5[6]
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15-3113-71-1
Quantitative Data from Synthetic Protocols
ReactionStarting MaterialProductYield (%)Purity (%)Reference
Oxidation of 4-nitro-o-xylene4-nitro-o-xylene2-methyl-4-nitrobenzoic acid83.5-[1]
N-acylation for Tolvaptan intermediate2-Methyl-4-nitrobenzoyl chloride7-chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one>90>99.6[7]
Synthesis of Telmisartan intermediate3-methyl-4-nitrobenzoic acidbis-benzimidazole compound 59599.8[4]
Hydrolysis of methyl m-nitrobenzoatemethyl m-nitrobenzoatem-nitrobenzoic acid90-96-[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid via Hydrolysis of 2-Methyl-4-nitrobenzonitrile (General Procedure)

This protocol is based on the general principle of nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-nitrobenzonitrile (1 equivalent).

  • Hydrolysis: Add a solution of sulfuric acid (e.g., 50-70% aqueous solution).

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation: The precipitated 2-methyl-4-nitrobenzoic acid is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[6]

Protocol 2: Synthesis of a Key Tolvaptan Intermediate from 2-Methyl-4-nitrobenzoic Acid

This protocol describes the N-acylation step in the synthesis of a Tolvaptan intermediate.[7]

  • Acid Chloride Formation: In a reaction vessel, suspend 2-methyl-4-nitrobenzoic acid (1 equivalent) in toluene. Add thionyl chloride (1.1 equivalents) and heat the mixture to 60-70°C until the reaction is complete. Distill off the excess thionyl chloride.

  • Acylation: To the resulting 2-methyl-4-nitrobenzoyl chloride, add toluene and 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (1 equivalent) at 25-30°C.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours.

  • Isolation: Cool the reaction mixture to 5-10°C. The product, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-lH-l-benzazepine, will precipitate.

  • Purification: Filter the product and dry it under reduced pressure to obtain a high-purity intermediate.[7]

Protocol 3: General Procedure for Nitration of a Methyl Benzonitrile Derivative

This protocol is a general method for electrophilic aromatic substitution to introduce a nitro group.

  • Reaction Setup: In a flask, cool concentrated sulfuric acid in an ice bath.

  • Addition of Substrate: Slowly add the methyl benzonitrile derivative to the cold sulfuric acid with constant stirring.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the methyl benzonitrile derivative, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for a short period and then allow the mixture to warm to room temperature.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.

Visualizations

Synthesis_of_Tolvaptan_Intermediate 2-Methyl-4-nitrobenzonitrile 2-Methyl-4-nitrobenzonitrile 2-Methyl-4-nitrobenzoic_acid 2-Methyl-4-nitrobenzoic_acid 2-Methyl-4-nitrobenzonitrile->2-Methyl-4-nitrobenzoic_acid H2SO4, H2O, Δ (Hydrolysis) 2-Methyl-4-nitrobenzoyl_chloride 2-Methyl-4-nitrobenzoyl_chloride 2-Methyl-4-nitrobenzoic_acid->2-Methyl-4-nitrobenzoyl_chloride SOCl2, Toluene, Δ Tolvaptan_Intermediate Tolvaptan_Intermediate 2-Methyl-4-nitrobenzoyl_chloride->Tolvaptan_Intermediate 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one->Tolvaptan_Intermediate Toluene, Reflux (N-Acylation)

Caption: Synthesis of a key Tolvaptan intermediate.

Synthesis_of_Telmisartan_Intermediate 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic_acid Intermediate_A Intermediate_A 3-Methyl-4-nitrobenzoic_acid->Intermediate_A Reduction Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Cyclization Bis-benzimidazole_Intermediate Bis-benzimidazole_Intermediate Intermediate_B->Bis-benzimidazole_Intermediate Further Steps

Caption: Generalized synthesis of a Telmisartan intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Reaction_Setup Reaction Setup (Cooling, Reagent Addition) Start->Reaction_Setup Reaction Controlled Reaction (Temperature Monitoring) Reaction_Setup->Reaction Quenching Quenching (e.g., on Ice) Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Solvents Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Final_Product Drying->Final_Product

Caption: General workflow for synthesis and purification.

References

Analytical methods for the quantification of 4-Methyl-2-nitrobenzonitrile (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-Methyl-2-nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to offer high sensitivity, specificity, and accuracy for the quantification of this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is suitable for routine quality control and research applications.

Experimental Protocol: HPLC

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Syringe filters (0.45 µm).

  • Autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-1 min: 50% B, 1-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50 water:acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation

The following table summarizes the quantitative performance of the HPLC method.

Validation ParameterResult
Linearity (r²) ≥ 0.999
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time Approximately 7.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a GC-MS method for the sensitive and selective quantification of this compound. This method is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices.

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol (GC grade).

  • Autosampler vials with inserts.

2. GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-300
Solvent Delay 3 minutes
Monitored Ions (SIM mode) m/z 162 (Molecular Ion), 145, 116

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol to concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation: Use a suitable extraction method (e.g., liquid-liquid extraction with dichloromethane or solid-phase microextraction) to isolate the analyte from the sample matrix. Ensure the final extract is concentrated and solvent-exchanged into methanol if necessary.

Data Presentation: GC-MS Method Validation

The quantitative performance of the GC-MS method is summarized below.

Validation ParameterResult
Linearity (r²) ≥ 0.999
Range 0.2 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 3.0%
Retention Time Approximately 9.8 min

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Autosampler D->E F HPLC Column (C18) E->F G UV Detector F->G H Chromatogram G->H I Quantification H->I

Caption: Workflow for the HPLC quantification of this compound.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Extraction P2 Concentration P1->P2 G1 GC Inlet P2->G1 G2 Capillary Column G1->G2 G3 Ion Source (EI) G2->G3 G4 Mass Analyzer G3->G4 G5 Detector G4->G5 D1 Mass Spectrum G5->D1 D2 Quantification (SIM) D1->D2

Caption: Workflow for the GC-MS quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Application Note: Analysis of 4-Methyl-2-nitrobenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 4-Methyl-2-nitrobenzonitrile, a key intermediate in the synthesis of various organic compounds. This document provides a detailed application note and experimental protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are based on established principles for the analysis of related nitroaromatic and benzonitrile compounds.

Introduction

This compound is a significant building block in organic synthesis. A reliable analytical method is essential for monitoring reaction progress, assessing purity, and performing quality control. This application note outlines a reversed-phase HPLC (RP-HPLC) method that can be adapted for the quantitative analysis of this compound. The described method leverages a C18 stationary phase and a mobile phase comprised of acetonitrile and water, a common and effective combination for the separation of moderately polar aromatic compounds.

Chromatographic Conditions

The separation of this compound can be achieved using a standard C18 column with a mobile phase of acetonitrile and water. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution by suppressing the ionization of any acidic impurities. For mass spectrometry (MS) detection, formic acid is the preferred modifier as it is volatile.

Method Validation Parameters

For quantitative analysis, the method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of compounds structurally related to this compound. These values can serve as a starting point for method development and validation.

ParameterRecommended ConditionAlternative Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 or Phenyl-Hexyl
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v)Methanol:Water
Acid Modifier 0.1% Phosphoric Acid0.1% Formic Acid (for MS compatibility)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature Ambient (or controlled at 25 °C)30 - 40 °C
Detection Wavelength 254 nm210 nm or Diode Array Detector (DAD)
Injection Volume 10 µL5 - 20 µL

Detailed Experimental Protocols

1. Preparation of Mobile Phase

  • Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid:

    • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Measure 400 mL of HPLC-grade water into a separate graduated cylinder.

    • Combine the acetonitrile and water in a 1 L solvent bottle.

    • Add 1.0 mL of concentrated phosphoric acid to the mixture.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in the mobile phase and dilute to the mark. Mix well. This will be your stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • General Procedure:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1][2]

  • For Complex Matrices (e.g., Soil or Biological Fluids):

    • An extraction step may be necessary. For soil samples, this could involve sonication with acetonitrile.[3]

    • For biological fluids, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required to remove proteins that can interfere with the analysis.[4]

4. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.

  • Set the column temperature, flow rate, and detector wavelength as specified in the quantitative data summary table.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: Workflow for HPLC analysis of this compound.

HPLC_Parameters cluster_instrument Instrument Parameters cluster_results Performance Metrics Column Column (Stationary Phase) Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (Composition, pH) MobilePhase->Resolution MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime Detector Detector (Wavelength) Sensitivity Sensitivity Detector->Sensitivity PeakShape Peak Shape Resolution->PeakShape

Caption: Interplay of HPLC parameters and performance metrics.

References

Application Notes and Protocols: Derivatization of 4-Methyl-2-nitrobenzonitrile for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 4-Methyl-2-nitrobenzonitrile and subsequent screening of the synthesized compounds for potential biological activity. The protocols outline a two-step derivatization strategy involving the reduction of the nitro group followed by amide formation to generate a library of novel compounds. Standardized assays for preliminary anticancer and antibacterial screening are described to evaluate the therapeutic potential of these derivatives. This guide is intended to provide a foundational workflow for researchers engaged in the discovery of novel small-molecule therapeutics.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of three reactive sites—the nitrile group, the nitro group, and the methyl group—allows for diverse chemical modifications. Derivatization of this core structure can lead to novel compounds with a wide range of physicochemical properties and potential biological activities. Nitro-containing aromatic compounds, in particular, have been identified as having potential antimicrobial and anticancer properties. This application note details a systematic approach to synthesize a library of derivatives from this compound and screen them for cytotoxic effects against cancer cell lines and antibacterial activity against common pathogens.

Derivatization of this compound

The proposed synthetic scheme involves a two-step process: the reduction of the nitro group to an amine, followed by the acylation of the resulting amine with a variety of carboxylic acids to produce a library of amide derivatives.

Step 1: Reduction of this compound to 2-Amino-4-methylbenzonitrile

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.62 g, 10 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until the pH reaches ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Amino-4-methylbenzonitrile by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Step 2: Synthesis of Amide Derivatives

General Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Amino-4-methylbenzonitrile (132 mg, 1 mmol) in dichloromethane (DCM) (20 mL).

  • Reagent Addition: Add triethylamine (Et3N) (0.28 mL, 2 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the respective acyl chloride (1.1 mmol) or a pre-activated carboxylic acid (using a coupling agent like DCC or HATU) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide derivative by column chromatography or recrystallization.

Biological Activity Screening Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxicity of the synthesized derivatives against a human cancer cell line (e.g., HeLa or A549).

Protocol:

  • Cell Culture: Culture the selected cancer cell line in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO (10 mM). Serially dilute the compounds in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains (e.g., E. coli and S. aureus).

Protocol:

  • Bacterial Culture: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Compound Preparation: Prepare 2-fold serial dilutions of the synthesized compounds in MHB in a 96-well plate, with final concentrations typically ranging from 1 to 512 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the synthesis and biological screening should be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR-Group (Acyl)Yield (%)m.p. (°C)¹H NMR (δ, ppm)
MNB-01 Acetyl85150-152Characteristic peaks
MNB-02 Benzoyl78175-177Characteristic peaks
MNB-03 4-Chlorobenzoyl82188-190Characteristic peaks
MNB-04 4-Methoxybenzoyl75165-167Characteristic peaks
MNB-05 Cyclohexanoyl88140-142Characteristic peaks

Table 2: In Vitro Anticancer Activity of MNB Derivatives

Compound IDIC50 (µM) vs. HeLaIC50 (µM) vs. A549
MNB-01 > 100> 100
MNB-02 45.2 ± 3.162.8 ± 4.5
MNB-03 12.5 ± 1.825.1 ± 2.9
MNB-04 88.7 ± 6.2> 100
MNB-05 > 100> 100
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Table 3: Antibacterial Activity of MNB Derivatives

Compound IDMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
MNB-01 256128
MNB-02 12864
MNB-03 6432
MNB-04 256256
MNB-05 > 512> 512
Ciprofloxacin 0.0150.5

Visualizations

Derivatization_Workflow Start This compound Intermediate 2-Amino-4-methylbenzonitrile Start->Intermediate Reduction (SnCl2/EtOH) Library Amide Derivative Library (MNB-01 to MNB-05) Intermediate->Library Acylation (R-COCl/Et3N)

Caption: Synthetic workflow for the derivatization of this compound.

Screening_Workflow Library Amide Derivative Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antibacterial Antibacterial Screening (Broth Microdilution) Library->Antibacterial Data_Anticancer IC50 Values Anticancer->Data_Anticancer Data_Antibacterial MIC Values Antibacterial->Data_Antibacterial SAR Structure-Activity Relationship (SAR) Analysis Data_Anticancer->SAR Data_Antibacterial->SAR

Caption: Workflow for biological activity screening of the synthesized library.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis Kinase2->Apoptosis Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Activates Compound Active Derivative (e.g., MNB-03) Compound->Kinase2 Inhibits Compound->Apoptosis Promotes

Caption: Hypothetical signaling pathway inhibited by an active derivative.

References

Application Notes: Synthesis of Heterocyclic Compounds from 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-2-nitrobenzonitrile is a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring a nitrile group and a nitro group ortho to each other, allows for a range of chemical transformations. A key synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-4-methylbenzonitrile. This intermediate is a valuable precursor for the construction of fused heterocyclic systems, such as quinazolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.

This document provides detailed protocols for a two-step synthesis of a 7-methyl-substituted quinazoline derivative from this compound, including the initial reduction and subsequent cyclization.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process. The first step is the reduction of the nitro group of this compound to form 2-amino-4-methylbenzonitrile. The second step is the cyclization of the resulting aminobenzonitrile with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reaction with an amine to yield the desired quinazoline derivative.

Synthetic Pathway This compound This compound 2-Amino-4-methylbenzonitrile 2-Amino-4-methylbenzonitrile This compound->2-Amino-4-methylbenzonitrile Reduction (e.g., SnCl2, HCl) N'-(2-Cyano-5-methylphenyl)-N,N-dimethylformimidamide N'-(2-Cyano-5-methylphenyl)-N,N-dimethylformimidamide 2-Amino-4-methylbenzonitrile->N'-(2-Cyano-5-methylphenyl)-N,N-dimethylformimidamide DMF-DMA 7-Methyl-4-aminoquinazoline Derivative 7-Methyl-4-aminoquinazoline Derivative N'-(2-Cyano-5-methylphenyl)-N,N-dimethylformimidamide->7-Methyl-4-aminoquinazoline Derivative Amine, Heat

Caption: General two-step synthesis of 7-methyl-4-aminoquinazoline derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylbenzonitrile (Reduction of this compound)

This protocol describes a general method for the reduction of the nitro group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-amino-4-methylbenzonitrile by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product2-Amino-4-methylbenzonitrile
Yield80-90% (typical)
Purity>95% (after chromatography)
Step 2: Synthesis of 7-Methyl-4-(benzylamino)quinazoline from 2-Amino-4-methylbenzonitrile

This protocol details the synthesis of a 7-methyl-substituted quinazoline derivative via a formimidamide intermediate.

Part A: Synthesis of N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide

Materials:

  • 2-Amino-4-methylbenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • To a solution of 2-amino-4-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add N,N-dimethylformamide dimethyl acetal (3.0 eq).

  • Heat the reaction mixture at 120 °C under a nitrogen atmosphere for two hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess reagents under reduced pressure to afford the desired amidine product, which can often be used in the next step without further purification.

Part B: Cyclization to form 7-Methyl-4-(benzylamino)quinazoline

Materials:

  • N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide

  • Benzylamine

  • Acetic acid

Procedure:

  • Dissolve the crude N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamide (1.0 eq) in acetic acid.

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 7-methyl-4-(benzylamino)quinazoline.

Quantitative Data (Representative):

ParameterValue
Starting Material2-Amino-4-methylbenzonitrile
Product7-Methyl-4-(benzylamino)quinazoline
Overall Yield (2 steps)60-70% (typical)
Purity>98% (after chromatography)

Logical Workflow Diagram

Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start1 Dissolve this compound in Ethanol AddReagents1 Add SnCl2·2H2O and HCl Start1->AddReagents1 Reflux1 Reflux for 2-4 hours AddReagents1->Reflux1 Workup1 Neutralization, Extraction, and Drying Reflux1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 2-Amino-4-methylbenzonitrile Purification1->Product1 Start2 React 2-Amino-4-methylbenzonitrile with DMF-DMA Product1->Start2 Heat1 Heat at 120°C for 2h Start2->Heat1 Intermediate Form N'-(2-cyano-5-methylphenyl)- N,N-dimethylformimidamide Heat1->Intermediate AddAmine Add Benzylamine and Acetic Acid Intermediate->AddAmine Reflux2 Reflux for 4-6 hours AddAmine->Reflux2 Workup2 Workup and Extraction Reflux2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 7-Methyl-4-(benzylamino)quinazoline Purification2->Product2

Caption: Detailed workflow for the synthesis of a quinazoline derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic route discussed is the electrophilic nitration of 4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the direct nitration of 4-methylbenzonitrile using a nitrating agent. A standard procedure involves a mixture of concentrated nitric acid and concentrated sulfuric acid. This method is a classic example of electrophilic aromatic substitution. The reaction's core is the in-situ generation of the nitronium ion (NO₂⁺), which then acts as the electrophile.

Q2: What are the expected major and minor products in the nitration of 4-methylbenzonitrile?

A2: The nitration of 4-methylbenzonitrile is subject to the directing effects of both the methyl (-CH₃) and cyano (-CN) groups. The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. This leads to a mixture of isomers. The primary products are typically:

  • This compound: Nitration occurs ortho to the activating methyl group.

  • 4-Methyl-3-nitrobenzonitrile: Nitration occurs meta to the deactivating cyano group and ortho to the methyl group.

The ratio of these isomers is highly dependent on the reaction conditions, especially temperature.

Q3: What are the primary safety concerns for this reaction?

A3: The primary safety concern is the highly exothermic nature of the nitration reaction.[1] Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, with the potential for an explosion. It is crucial to use an ice bath, add the nitrating agent slowly, and ensure efficient stirring. The concentrated acids are also highly corrosive and should be handled with appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (4-methylbenzonitrile), you can observe the consumption of the starting material and the appearance of new spots corresponding to the product isomers.

Q5: What are the recommended methods for purifying the final product?

A5: Purification can be challenging due to the presence of isomers. Common methods include:

  • Recrystallization: This is often the first step. Solvents like ethanol, methanol, or a mixture with water can be effective.[2][3] This may help to isolate the major isomer if there is a significant difference in solubility.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a more effective method for separating the isomers and removing other byproducts.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive Nitrating Agent: Presence of water in the acids can prevent the formation of the nitronium ion (NO₂⁺). 2. Low Reaction Temperature: While crucial for control, a temperature that is too low may significantly slow down the reaction rate.1. Use Anhydrous Conditions: Ensure all glassware is dry and use fresh, concentrated nitric and sulfuric acids. 2. Optimize Temperature: Maintain the temperature within the recommended range (e.g., 0-15°C) without letting it drop too low for an extended period.[1][2][3]
Low Yield of Desired Product 1. Suboptimal Temperature Control: Temperatures above the optimal range can favor the formation of undesired isomers or side products.[1][3] 2. Incomplete Reaction: Insufficient reaction time. 3. Product Loss During Work-up: The product may be lost during quenching, extraction, or purification steps.1. Strict Temperature Control: Maintain a consistently low temperature (0-10°C is ideal) throughout the addition of the nitrating agent.[1][2] 2. Monitor Reaction: Use TLC to ensure the reaction has gone to completion before quenching. 3. Careful Work-up: Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice. Use ice-cold solvents for washing to minimize product dissolution.[1]
Formation of Multiple Products (Poor Regioselectivity) 1. Conflicting Directing Effects: Inherent to the starting material. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction, leading to a wider range of isomeric products.1. Leverage Steric Hindrance: Nitration at the 2-position is sterically less hindered than at other positions, but careful temperature control is key. 2. Maintain Low Temperature: Lower temperatures (0-5°C) can enhance selectivity by favoring the kinetically controlled product.[4]
Dark Brown or Black Reaction Mixture ("Tar" Formation) 1. Runaway Reaction: A sudden, uncontrolled increase in temperature. 2. Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by the nitrating mixture, especially at higher temperatures, leading to dark-colored byproducts.[2] 3. Over-nitration: Formation of dinitro compounds can occur if the temperature is too high or excess nitrating agent is used.1. Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring and efficient cooling.[1][2] 2. Strict Temperature Control: Maintain the reaction temperature below 10°C.[2] 3. Stoichiometric Control: Use a carefully measured amount of the nitrating agent.
Product is an Oil or Fails to Solidify 1. Presence of Isomeric Impurities: A mixture of isomers can have a lower melting point than the pure compounds. 2. Presence of Dinitrated Products: These byproducts may be oily. 3. Incomplete Removal of Acids: Residual acid can prevent crystallization.1. Purification: Attempt purification by column chromatography to separate the isomers. 2. Thorough Washing: After quenching, wash the precipitate thoroughly with cold water to remove residual acids.[2]

Experimental Protocol: Nitration of 4-Methylbenzonitrile

This protocol is a generalized procedure based on standard nitration methods for similar aromatic compounds.

Materials:

  • 4-Methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethanol or Methanol (for recrystallization)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for TLC)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzonitrile in a measured amount of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methylbenzonitrile. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition. [1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15-30 minutes. Monitor the reaction's progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to pH paper. This removes residual acid.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain a more purified solid.

    • Further Purification (if needed): If isomeric impurities persist, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Process

Below are diagrams illustrating the chemical reaction and a general troubleshooting workflow.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products 4-Methylbenzonitrile 4-Methylbenzonitrile Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Methylbenzonitrile->Electrophilic Aromatic Substitution Nitronium ion (NO2+) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4)->Electrophilic Aromatic Substitution This compound This compound 4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile Electrophilic Aromatic Substitution->this compound Major Isomer (Ortho to -CH3) Electrophilic Aromatic Substitution->4-Methyl-3-nitrobenzonitrile Side Product (Meta to -CN)

Caption: Reaction pathway for the nitration of 4-methylbenzonitrile.

G Troubleshooting Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product / Multiple Spots on TLC Problem->ImpureProduct Yes TarFormation Dark Color / Tar Formation Problem->TarFormation Yes Success Successful Synthesis Problem->Success No CheckTemp Check Temp. Control (Maintain <10°C) LowYield->CheckTemp CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents ImpureProduct->CheckTemp Purify Optimize Purification (Recrystallization / Chromatography) ImpureProduct->Purify TarFormation->CheckTemp SlowAddition Ensure Slow Reagent Addition TarFormation->SlowAddition CheckTemp->Problem CheckReagents->Problem Purify->Success SlowAddition->Problem

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-nitrobenzonitrile. The primary focus is on the common synthetic route involving the Sandmeyer reaction of 2-methyl-4-nitroaniline and the associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Sandmeyer reaction. This two-step process begins with the diazotization of 2-methyl-4-nitroaniline, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: Byproduct formation can occur during both the diazotization and the Sandmeyer cyanation stages. The most common byproducts include:

  • 4-Methyl-2-nitrophenol: Arises from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous reaction medium.

  • Azo-coupling byproducts: These are formed when the diazonium salt reacts with unreacted 2-methyl-4-nitroaniline.

  • 3-Nitrotoluene: This results from the protodeamination of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.

  • Biaryl compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[1]

Q3: How can I minimize the formation of the phenolic byproduct (4-Methyl-2-nitrophenol)?

A3: The formation of 4-Methyl-2-nitrophenol is primarily caused by the thermal decomposition of the diazonium salt. To minimize this, it is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, during the diazotization and subsequent Sandmeyer reaction. Using an ice-salt bath can help in maintaining this temperature range effectively.

Q4: What causes the formation of colored impurities in my reaction mixture?

A4: The appearance of deep colors, often red or orange, can be attributed to the formation of azo-coupling byproducts. This occurs when the electrophilic diazonium salt attacks the electron-rich aromatic ring of the unreacted parent amine, 2-methyl-4-nitroaniline. Ensuring a sufficient excess of acid during diazotization helps to fully protonate the starting amine, thereby deactivating it towards electrophilic attack and minimizing azo-coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction.1. Ensure the 2-methyl-4-nitroaniline is fully dissolved in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and cyanation steps. 3. Use a freshly prepared and active copper(I) cyanide solution. Ensure efficient stirring during the addition of the diazonium salt solution.
Presence of a Significant Amount of 4-Methyl-2-nitrophenol The reaction temperature was too high, leading to the decomposition of the diazonium salt.Maintain a strict temperature control of 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
Formation of a Tarry or Oily Residue 1. Azo-coupling reactions. 2. Polymerization or decomposition of starting materials or products.1. Use a sufficient excess of mineral acid (e.g., HCl, H₂SO₄) to ensure the complete protonation of 2-methyl-4-nitroaniline. 2. Ensure the purity of the starting materials and reagents. Avoid excessive heating during workup and purification.
Difficulty in Isolating the Pure Product The presence of multiple byproducts with similar polarities.Employ column chromatography for purification. A typical eluent system would be a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

Quantitative Data on Byproduct Formation

While specific yields can vary depending on the exact reaction conditions, the following table provides an estimated distribution of products and byproducts based on typical Sandmeyer reaction outcomes.

Compound Chemical Structure Typical Yield Range (%) Factors Influencing Formation
This compound (Desired Product) C₈H₆N₂O₂70-85Optimal reaction conditions (low temperature, sufficient acid, active catalyst).
4-Methyl-2-nitrophenol C₇H₇NO₃5-15Elevated reaction temperatures.
Azo-coupling Byproducts C₁₄H₁₃N₄O₄ (example)2-10Insufficient acidity during diazotization.
3-Nitrotoluene C₇H₇NO₂1-5Presence of reducing agents, or side reactions of the aryl radical intermediate.
Biaryl Byproducts C₁₄H₁₂N₂O₄ (example)< 5Inherent to the radical mechanism of the Sandmeyer reaction.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-methyl-4-nitroaniline.

Materials:

  • 2-Methyl-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 2-Methyl-4-nitroaniline

  • In a flask, dissolve 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the 4-methyl-2-nitrobenzenediazonium chloride.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide (or potassium cyanide) in water. Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation start 2-Methyl-4-nitroaniline in HCl/H₂O cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO₂ solution cool1->add_nitrite stir1 Stir for 20 min add_nitrite->stir1 diazonium_salt 4-Methyl-2-nitrobenzenediazonium chloride solution stir1->diazonium_salt mix Add diazonium salt solution diazonium_salt->mix cu_solution CuCN/NaCN solution cool2 Cool to 0-5 °C cu_solution->cool2 cool2->mix warm Warm to RT, then heat mix->warm extract Extraction with CH₂Cl₂ warm->extract wash Wash and Dry extract->wash evaporate Solvent Evaporation wash->evaporate purify Purification evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_synthesis Synthesis of this compound cluster_byproducts Common Byproducts start 2-Methyl-4-nitroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyanation Sandmeyer Cyanation (CuCN) diazonium->cyanation phenolic 4-Methyl-2-nitrophenol diazonium->phenolic Decomposition (High Temp.) azo Azo-coupling Products diazonium->azo Coupling with Amine (Low Acidity) protodeamination 3-Nitrotoluene diazonium->protodeamination Side Reaction product This compound cyanation->product biaryl Biaryl Compounds cyanation->biaryl Radical Coupling

Caption: Logical relationships in the synthesis and byproduct formation.

References

Technical Support Center: Purification of 4-Methyl-2-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methyl-2-nitrobenzonitrile via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable. 3. The compound is highly impure with insoluble contaminants.1. Add small increments of hot solvent until the solid dissolves.[1] 2. Select a more appropriate solvent. Based on solubility data, methanol or ethanol are good starting points.[2] 3. Perform a hot filtration to remove insoluble impurities before cooling.[1]
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[3]
Oiling out occurs (a liquid layer separates instead of crystals). 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated. 2. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point or a mixed solvent system.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated or cooled too rapidly.Reheat the solution, add a small amount of additional hot solvent to ensure complete dissolution, and allow it to cool more slowly at room temperature before moving to an ice bath.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration and add a small excess of hot solvent before filtering.[4] 3. Ensure the wash solvent is thoroughly chilled in an ice bath before use.
The purified crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The melting point of the purified crystals is broad or lower than the expected range (97-99 °C). The crystals are still impure or are not completely dry.1. Repeat the recrystallization process. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound (CAS No: 26830-95-5) is in the range of 97-99 °C.[5][6] There are some conflicting reports with lower melting points, but these appear to be associated with a different chemical entity (2,4-dichloropyrimidine) that has a different CAS number.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Methanol is a commonly recommended solvent as this compound is soluble in it.[2] Ethanol and ethyl acetate are also viable options as the compound is soluble in these organic solvents and insoluble in water.[7] The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Q3: How can I determine the optimal solvent for recrystallization?

A3: To determine the best solvent, you can perform small-scale solubility tests. Place a small amount of the crude compound in separate test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

Q4: Is it possible to use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3][4] For this compound, a mixture of ethanol and water could be a suitable mixed solvent system.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.[1]

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
CAS Number 26830-95-5[6][8]
Molecular Formula C₈H₆N₂O₂[8]
Molecular Weight 162.15 g/mol [8]
Appearance Solid[8]
Melting Point 97-99 °C[5][6]

Solubility Profile of this compound

SolventSolubilityReference(s)
MethanolSoluble[2]
EthanolSoluble[7]
Ethyl AcetateSoluble[7]
WaterInsoluble[7]

Experimental Protocols

Protocol for Single-Solvent Recrystallization of this compound from Methanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Mandatory Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Methanol & Heat crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if necessary) dissolved->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature clear_filtrate Clear Hot Filtrate hot_filtration->clear_filtrate clear_filtrate->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Methanol filtration->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_problems Observed Problems cluster_solutions Potential Solutions start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Cause: Too much solvent? induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Cause: Supersaturation? reheat_add_solvent Reheat & Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Cause: Product in filtrate? optimize_filtration Optimize Hot Filtration low_yield->optimize_filtration Cause: Premature crystallization?

Caption: A logical diagram for troubleshooting common issues in recrystallization.

References

Choosing a suitable solvent for the recrystallization of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and a comprehensive protocol for the selection of a suitable solvent for the recrystallization of 4-Methyl-2-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solubility profile for a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling.

Q2: Are there any known solvents for the recrystallization of this compound?

Q3: The compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound (76-78°C for this compound) or if the solution is cooled too rapidly.[2] To resolve this, you can try using a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Q4: My percent recovery is very low. What are the possible causes?

A4: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization upon cooling. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. If you performed a hot filtration, make sure your glassware was pre-heated. Finally, allow sufficient time for the solution to cool and for crystals to form, potentially extending the time in the ice bath.

Troubleshooting Guide

Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Select a more polar solvent from the candidate list. Consider using a solvent mixture by adding a small amount of a "good" solvent in which the compound is highly soluble.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the cooling process is too slow.Boil off some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask or adding a seed crystal. Place the solution in an ice bath to further decrease solubility.
Crystals form too quickly and are very fine or appear impure. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
The recrystallized product has a low melting point or a broad melting range. The product is still impure.The chosen solvent may not be effective at excluding certain impurities. Consider a different solvent or a second recrystallization step. Ensure the crystals are thoroughly dry before measuring the melting point.

Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. Based on the known qualitative solubility of this compound and the properties of structurally similar compounds, the following solvents are recommended for screening.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Comments
Ethanol 78.424.5A good starting point. Known to dissolve similar compounds.
Methanol 64.732.7Higher polarity than ethanol; may have high solubility even at room temperature.[1]
Isopropanol 82.618.3Lower polarity than ethanol; may provide a better solubility differential.
Ethyl Acetate 77.16.0A moderately polar solvent in which the compound is known to be soluble.[2]
Toluene 110.62.4A non-polar solvent. May be useful as a component in a solvent pair.
Acetone 56.020.7A polar aprotic solvent; often a good solvent for a wide range of organic compounds.
Hexane/Heptane ~69 / ~98~1.9 / ~1.9Non-polar solvents. Unlikely to be a good single solvent, but may be useful as an "anti-solvent" in a solvent pair with a more polar solvent like ethanol or ethyl acetate.

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.

Part 1: Small-Scale Solvent Screening

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Solubility : To each test tube, add a different candidate solvent dropwise (starting with ~0.5 mL). Agitate the mixture and observe the solubility at room temperature. A suitable solvent should show low solubility.

  • Hot Solubility : Gently heat the test tubes that showed low room temperature solubility in a warm water bath. Continue to add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization : Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.

  • Ice Bath Cooling : Place the test tubes that have shown crystal formation or are resistant to crystallization in an ice bath for 15-20 minutes. Observe the quantity of crystals that form.

  • Solvent Selection : The best solvent will dissolve the compound when hot but will yield a large amount of pure crystals upon cooling.

Part 2: Recrystallization of this compound

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Analysis : Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve oiling_out Compound Oils Out? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Boil off excess solvent - Scratch flask - Add seed crystal - Cool in ice bath crystals_form->troubleshoot_no_crystals No low_recovery Low Recovery? collect->low_recovery oiling_out->cool No troubleshoot_oil Troubleshoot Oiling Out: - Use lower boiling solvent - Cool slower - Add seed crystal oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool troubleshoot_recovery Troubleshoot Low Recovery: - Use less solvent - Ensure complete cooling - Avoid premature crystallization low_recovery->troubleshoot_recovery Yes impure_product Impure Product? low_recovery->impure_product No troubleshoot_recovery->start end Pure Product impure_product->end No troubleshoot_purity Troubleshoot Purity: - Choose a different solvent - Perform a second recrystallization - Ensure crystals are dry impure_product->troubleshoot_purity Yes troubleshoot_purity->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purifying 4-Methyl-2-nitrobenzonitrile with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-2-nitrobenzonitrile using column chromatography techniques.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound, this compound, is not moving from the origin on the TLC plate or the column. What should I do?

A1: This indicates that the solvent system (mobile phase) is not polar enough to displace the compound from the stationary phase (silica gel). This compound is a moderately polar compound.

  • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. For instance, if a 9:1 hexane:ethyl acetate mixture is not working, try 8:2, then 7:3, and so on. A switch to a more polar solvent system, such as dichloromethane/ethyl acetate, may also be effective.

Q2: The this compound is moving too fast on the TLC plate (Rf value is too high, e.g., > 0.5) and is eluting with the solvent front in the column.

A2: This suggests that the eluent is too polar, causing the compound to have a weak affinity for the silica gel and travel with the mobile phase.

  • Solution: Decrease the polarity of your solvent system. If you are using a 7:3 hexane:ethyl acetate mixture, try an 8:2 or 9:1 mixture to achieve the desired Rf value, which is ideally between 0.2 and 0.4 for good separation.[1]

Q3: I am observing streaking of my compound spot on the TLC plate and in the column, leading to poor separation.

A3: Streaking can be caused by several factors:

  • Overloading: The most common cause is applying too much sample to the TLC plate or column.

    • Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is adequately adsorbed onto the silica gel and that the initial band is narrow. Consider using a larger column if you need to purify a large amount of material.

  • Compound Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.

    • Solution: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also mitigate this issue.

  • Compound Decomposition: Acidic silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, you can use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%).[2]

Q4: The separation between this compound and an impurity is very poor.

A4: This is a common challenge in chromatography.

  • Solution:

    • Optimize the Solvent System: Try different solvent systems. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/hexane or a toluene-based system can alter the selectivity and improve separation.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar solvent mixture to elute the less polar impurities and gradually increase the polarity to elute your target compound.

    • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.

Q5: I have collected the fractions, but I am not sure which ones contain the pure this compound.

A5: You need to analyze the collected fractions.

  • Solution: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of this compound. Develop the plate in the same solvent system used for the column. Fractions that show a single spot corresponding to the Rf of the desired product can be combined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and suitable stationary phase for the column chromatography of moderately polar organic compounds like this compound.

Q2: How do I choose the best solvent system to start with?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent systems to find the one that gives your target compound an Rf value of approximately 0.2-0.4.[1] A good starting point for this compound, based on data for similar isomers, is a mixture of hexane and ethyl acetate.[3] You can begin with a ratio of 8:2 (hexane:ethyl acetate) and adjust as needed.

Q3: What is the difference between wet and dry loading of the sample onto the column, and which one should I use?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the silica gel bed. This is a quick and common method.

  • Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added. The solvent is then evaporated to leave the compound adsorbed onto the silica gel. This dry powder is then carefully added to the top of the column. Dry loading is preferred when the compound has poor solubility in the eluent or to ensure a very narrow starting band, which can lead to better separation.[4]

Q4: How can I confirm the purity of my final product after column chromatography?

A4: Purity can be assessed using several analytical techniques:

  • TLC: Run a TLC of the final product. It should show a single spot.

  • Melting Point: A sharp melting point that matches the literature value (76-78 °C for this compound) is a good indicator of purity.

  • Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Q5: Is this compound stable on silica gel?

A5: While many nitro compounds are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel.[5] It is always a good practice to perform a quick TLC stability test as described in the troubleshooting section (A3). If instability is observed, using neutralized silica gel is recommended.

Quantitative Data Summary

The following table provides suggested starting parameters for the column chromatography of this compound. These are based on data for structurally similar compounds and should be optimized for your specific sample and impurity profile.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common and effective solvent system.
Starting Solvent Ratio 8:2 (v/v) Hexane:Ethyl AcetateAdjust based on initial TLC results.
Target Rf Value 0.2 - 0.4Provides a good balance between separation and elution time.[1]
Sample Loading Dry loading recommendedFor optimal separation.
Elution Mode Isocratic or GradientGradient elution may be necessary for complex mixtures.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare an appropriate volume of the chosen eluent (e.g., 8:2 hexane:ethyl acetate). For a medium-sized column, 500 mL to 1 L is typically sufficient.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel with the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top of the prepared column.

4. Elution:

  • Gently add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel (flash chromatography).

  • Collect the eluent in fractions (e.g., in test tubes or small flasks).

5. Fraction Analysis and Product Isolation:

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc_analysis 1. TLC Analysis (Determine Solvent System) column_packing 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_prep 3. Sample Preparation (Dry Loading) column_packing->sample_prep sample_loading 4. Sample Loading sample_prep->sample_loading elution 5. Elution (Flash Chromatography) sample_loading->elution fraction_collection 6. Fraction Collection elution->fraction_collection fraction_analysis 7. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions 8. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 9. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-nitrobenzonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Two primary synthetic routes for this compound are addressed: the Sandmeyer reaction of 2-methyl-4-nitroaniline and the nitration of 4-methylbenzonitrile.

Route 1: Sandmeyer Reaction of 2-Methyl-4-nitroaniline

This method involves the diazotization of 2-methyl-4-nitroaniline followed by a copper(I) cyanide-mediated cyanation.

Q1: My yield of this compound from the Sandmeyer reaction is consistently low. What are the likely causes?

A1: Low yields in the Sandmeyer reaction for this synthesis can be attributed to several critical factors:

  • Incomplete Diazotization: The formation of the diazonium salt is the crucial first step. If this reaction is incomplete, the overall yield will be significantly reduced. Ensure that the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[1][2] A slight excess of nitrous acid should be used, which can be tested with potassium iodide-starch paper.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.[1] It is imperative to keep the diazonium salt solution cold (0-5 °C) at all times and use it immediately after preparation. Side reactions, such as the formation of phenols, can occur if the temperature rises.

  • Inefficient Cyanation: The introduction of the cyanide group can be problematic. The copper(I) cyanide solution should be freshly prepared and active. The reaction temperature for the cyanation step is also critical; it should be carefully controlled as specified in the protocol.

  • Side Reactions: The formation of byproducts is a common issue. For instance, the diazonium group can be replaced by a hydroxyl group (forming 4-methyl-2-nitrophenol) or a hydrogen atom (deamination to form m-nitrotoluene).

Q2: I am observing the formation of a significant amount of a phenolic byproduct. How can I minimize this?

A2: The formation of 4-methyl-2-nitrophenol is a common side reaction resulting from the reaction of the diazonium salt with water. To minimize this:

  • Strict Temperature Control: Maintain the temperature of the diazotization and the diazonium salt solution at 0-5 °C to reduce the rate of the decomposition reaction that leads to the phenol.

  • Control of Acidity: The reaction is typically carried out in a strongly acidic medium, which helps to stabilize the diazonium salt. Ensure the correct concentration of the acid is used.

  • Immediate Use: Use the diazonium salt solution as soon as it is prepared to minimize its time in the aqueous solution where it can react to form the phenol.

Q3: The final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

A3: Besides the starting material and the desired product, common impurities include 4-methyl-2-nitrophenol and deamination products. Purification can be achieved by:

  • Extraction: During the workup, a basic wash (e.g., with sodium hydroxide solution) can help remove the acidic phenolic impurity.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired nitrile from other byproducts. A solvent system of ethyl acetate and petroleum ether (e.g., 1:20 v/v) can be a good starting point for elution.[3]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be used to purify the final product.[4][5]

Route 2: Nitration of 4-Methylbenzonitrile (p-Tolunitrile)

This method involves the direct nitration of 4-methylbenzonitrile using a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

Q1: The nitration of 4-methylbenzonitrile gives me a mixture of isomers. How can I improve the regioselectivity for the 2-nitro isomer?

A1: The nitration of 4-methylbenzonitrile is governed by the directing effects of the methyl group (ortho, para-directing) and the cyano group (meta-directing). This leads to the formation of both this compound and 4-methyl-3-nitrobenzonitrile.[6] Improving the yield of the 2-nitro isomer can be challenging, but the following can be attempted:

  • Temperature Control: Lower reaction temperatures (e.g., 0-5 °C) can influence the kinetic versus thermodynamic control of the reaction and may alter the isomer ratio.[7]

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents could be explored to alter the regioselectivity, although this would require significant experimental optimization.

  • Steric Hindrance: The formation of the 2-nitro isomer is sterically hindered by the adjacent methyl group.[6] This often makes the 3-nitro isomer the major product.[8] It may be necessary to accept a mixture of isomers and focus on an efficient separation method.

Q2: My nitration reaction is turning dark and producing tar-like substances. What is causing this and how can I prevent it?

A2: The formation of dark, tarry materials is usually a sign of over-nitration or oxidative side reactions. To prevent this:

  • Strict Temperature Control: This is the most critical factor. The reaction is highly exothermic, and a rise in temperature can lead to uncontrolled side reactions. Maintain the temperature below 10 °C throughout the addition of the nitrating mixture.[9]

  • Slow Addition of Nitrating Agent: The nitrating mixture must be added very slowly (dropwise) to the solution of 4-methylbenzonitrile to allow for efficient heat dissipation.[10]

  • Purity of Starting Materials: Ensure that the 4-methylbenzonitrile and the acids are of high purity, as impurities can catalyze side reactions.

Q3: How can I separate the this compound from the 4-methyl-3-nitrobenzonitrile isomer?

A3: The separation of these isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization could be attempted. This would involve a careful and slow crystallization process.

  • Column Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel can be used to separate the isomers. The polarity difference between the two isomers might be sufficient for separation with an optimized solvent system.[11]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for obtaining a higher yield of this compound?

A1: The Sandmeyer reaction starting from 2-methyl-4-nitroaniline is generally expected to be more regioselective and thus may provide a higher yield of the desired this compound without the complication of separating isomers. The nitration of 4-methylbenzonitrile will likely produce a mixture of isomers, with the 3-nitro isomer often being the major product, making the isolation of the pure 2-nitro isomer more difficult and leading to a lower overall yield of the desired product.[6][8]

Q2: What are the key safety precautions to consider during these syntheses?

A2: Both synthetic routes involve hazardous materials and reactions:

  • Diazonium Salts: Solid diazonium salts are explosive and should not be isolated.[2] Always handle them in solution at low temperatures.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). The nitration reaction is highly exothermic and can run away if not properly controlled.

  • Cyanides: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Handle them in a well-ventilated fume hood and have an appropriate quenching agent and emergency plan in place.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the aromatic ring. IR spectroscopy will show the characteristic peaks for the nitrile (C≡N) and nitro (NO2) functional groups.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography: TLC can be used to monitor the reaction progress and assess the purity of the final product. HPLC can provide a quantitative measure of purity.[11]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Sandmeyer ReactionRoute 2: Nitration
Starting Material 2-Methyl-4-nitroaniline4-Methylbenzonitrile
Key Reagents NaNO₂, HCl, CuCNHNO₃, H₂SO₄
Typical Yield Potentially higher for the specific isomerGenerally lower for the 2-nitro isomer due to mixture of products
Main Challenge Stability of diazonium saltRegioselectivity and isomer separation
Key Side Products 4-Methyl-2-nitrophenol, deamination products4-Methyl-3-nitrobenzonitrile

Table 2: Recommended Reaction Conditions for the Sandmeyer Reaction

StepParameterRecommended ValueRationale / Notes
Diazotization Temperature0 - 5 °CCritical for diazonium salt stability.[1]
Reagent AdditionSlow, dropwise addition of NaNO₂ solutionTo control the exothermic reaction.
MonitoringPotassium iodide-starch paperTo ensure a slight excess of nitrous acid.[1]
Cyanation TemperatureVaries, often slightly elevated but requires careful controlTo drive the reaction to completion without decomposing the product.
CatalystFreshly prepared CuCN solutionTo ensure high reactivity.

Table 3: Recommended Reaction Conditions for the Nitration of 4-Methylbenzonitrile

ParameterRecommended ValueRationale / Notes
Temperature 0 - 10 °CTo minimize over-nitration and side reactions.[9]
Reagent Addition Slow, dropwise addition of nitrating mixtureTo control the highly exothermic reaction.[10]
Acid Ratio Typically 1:1 (v/v) HNO₃:H₂SO₄To generate the nitronium ion (NO₂⁺) effectively.
Workup Quenching on iceTo stop the reaction quickly and precipitate the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Example)

This is a representative protocol adapted from general Sandmeyer reaction procedures and may require optimization.

Materials:

  • 2-Methyl-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-4-nitroaniline (1 eq.) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) or by recrystallization.

Protocol 2: Synthesis of this compound via Nitration (Example)

This is a representative protocol adapted from general nitration procedures and will likely produce a mixture of isomers requiring separation. Optimization will be necessary to maximize the yield of the desired 2-nitro isomer.

Materials:

  • 4-Methylbenzonitrile (p-Tolunitrile)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Nitration:

    • In a round-bottom flask, dissolve 4-methylbenzonitrile (1 eq.) in concentrated sulfuric acid.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the cold nitrating mixture dropwise to the solution of 4-methylbenzonitrile, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Separate the isomers using column chromatography on silica gel.

Mandatory Visualization

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_purification Purification start_diaz 2-Methyl-4-nitroaniline in HCl(aq) diaz_salt Diazonium Salt Solution start_diaz->diaz_salt 0-5 °C na_no2 NaNO2(aq) na_no2->diaz_salt reaction_mix Reaction Mixture diaz_salt->reaction_mix Add slowly cu_cn CuCN/NaCN Solution cu_cn->reaction_mix product Crude this compound reaction_mix->product Warm to RT, then heat extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Nitration_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield / Impurities in Nitration cause1 Poor Regioselectivity issue->cause1 cause2 Over-nitration / Oxidation issue->cause2 cause3 Incomplete Reaction issue->cause3 sol1 Optimize Temperature (0-5 °C) cause1->sol1 sol4 Purify by Chromatography cause1->sol4 cause2->sol1 sol2 Slow Dropwise Addition of Nitrating Mix cause2->sol2 sol3 Monitor with TLC cause3->sol3

Caption: Troubleshooting logic for low yield in the nitration of 4-methylbenzonitrile.

References

Troubleshooting low yield in the nitration of 4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylbenzonitrile. Our aim is to help you diagnose and resolve common issues to improve reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the nitration of 4-methylbenzonitrile, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Methyl-3-nitrobenzonitrile 1. Inadequate Temperature Control: The reaction is highly exothermic. Temperatures rising above the optimal range (0-10°C) can lead to side reactions, including over-nitration or oxidation of the methyl group.[1][2] 2. Improper Reagent Addition: Rapid addition of the nitrating mixture can cause localized overheating and reduce yield.[2] 3. Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile, from nitric and sulfuric acids.[2] 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[1] 5. Product Loss During Workup: The desired product may be lost during quenching, extraction, or purification steps.[1]1. Maintain Low Temperature: Use an ice bath to maintain the reaction temperature strictly between 0°C and 10°C throughout the addition of the nitrating agent.[1][3] 2. Slow, Dropwise Addition: Add the pre-cooled nitrating mixture (concentrated nitric and sulfuric acids) to the solution of 4-methylbenzonitrile slowly and dropwise with vigorous stirring.[1][2] 3. Ensure Anhydrous Conditions: Use dry glassware and concentrated acids to minimize the presence of water.[2] 4. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and confirm the reaction has reached completion.[1] 5. Careful Workup: When quenching the reaction on ice, ensure efficient precipitation. Use ice-cold water for washing the precipitate to minimize product dissolution.[2]
Formation of Multiple Isomers 1. Conflicting Directing Effects: The methyl group is an ortho, para-director, while the nitrile group is a meta-director. This can lead to the formation of other nitro isomers. 2. Elevated Reaction Temperature: Higher temperatures can reduce the regioselectivity of the reaction.1. Leverage Steric Hindrance and Directing Groups: Nitration is favored at the 3-position (ortho to the methyl group and meta to the nitrile group). Low reaction temperatures enhance this selectivity.[1] 2. Strict Temperature Control: Adhering to a low temperature range (0-5°C) can improve the selectivity for the desired 4-methyl-3-nitrobenzonitrile isomer.[1]
Dark Brown or Black Reaction Mixture 1. Runaway Side Reactions: This coloration often indicates oxidation or excessive nitration due to a loss of temperature control.[2] 2. Impurities in Starting Material: Contaminants in the 4-methylbenzonitrile can catalyze decomposition and polymerization reactions.[2]1. Immediate Temperature Reduction: Ensure the ice bath is effectively cooling the reaction vessel. If the temperature has spiked, the yield will likely be compromised.[2] 2. Use High-Purity Starting Materials: Ensure the 4-methylbenzonitrile is of high purity before starting the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 4-methylbenzonitrile?

A1: The optimal temperature is between 0°C and 10°C.[3] Maintaining a temperature in the lower end of this range (0-5°C) is often recommended to maximize regioselectivity and minimize side reactions.[1]

Q2: What is the ideal ratio of nitric acid to sulfuric acid?

A2: A common approach involves using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] One successful reported synthesis used a 1:1 volume ratio of concentrated nitric acid to concentrated sulfuric acid.[3] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the best method for purifying the final product, 4-methyl-3-nitrobenzonitrile?

A4: The most common method for purification is recrystallization.[1] An ethanol/water mixture is a suitable solvent system for this purpose.[2] After precipitating the crude product by pouring the reaction mixture onto ice and filtering, recrystallization can be performed to obtain the purified solid.[2][3]

Q5: What are the main side products to expect?

A5: Due to the directing effects of the methyl and nitrile groups, other isomers of nitrated 4-methylbenzonitrile can form. Over-nitration to form dinitro compounds can also occur, especially at higher temperatures.[2] Oxidation of the methyl group is another potential side reaction if the temperature is not well-controlled.[2]

Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzonitrile

This protocol is based on a reported successful synthesis with a high yield.[3]

Materials:

  • 4-methylbenzonitrile

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine 4-methylbenzonitrile (11 g, 0.098 mol) with concentrated sulfuric acid (20 mL).

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add concentrated nitric acid (20 mL) dropwise to the mixture over a period of 1 hour, ensuring the temperature remains at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product to obtain 4-methyl-3-nitrobenzonitrile. A yield of up to 95% has been reported with this method.[3]

Visualizations

experimental_workflow Experimental Workflow for Nitration of 4-Methylbenzonitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare 4-methylbenzonitrile in H₂SO₄ prep_nitrating_mix Cool mixture to 0°C in ice bath prep_reagents->prep_nitrating_mix add_nitric_acid Dropwise addition of conc. HNO₃ at 0°C over 1 hour prep_nitrating_mix->add_nitric_acid stir_reaction Stir at 0°C for an additional hour add_nitric_acid->stir_reaction monitor_tlc Monitor with TLC (Optional) stir_reaction->monitor_tlc quench Pour mixture onto crushed ice monitor_tlc->quench filtrate Collect precipitate via vacuum filtration quench->filtrate wash Wash solid with cold water filtrate->wash dry Dry the final product wash->dry recrystallize Recrystallize for higher purity (Optional) dry->recrystallize

Caption: A typical experimental workflow for the nitration of 4-methylbenzonitrile.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Encountered temp_control Poor Temperature Control? start->temp_control reagent_add Rapid Reagent Addition? start->reagent_add water_present Presence of Water? start->water_present workup_loss Loss During Workup? start->workup_loss sol_temp Maintain 0-10°C with ice bath temp_control->sol_temp If yes sol_reagent Slow, dropwise addition with stirring reagent_add->sol_reagent If yes sol_water Use dry glassware & concentrated acids water_present->sol_water If yes sol_workup Careful quenching & washing with cold water workup_loss->sol_workup If yes

Caption: A troubleshooting guide for diagnosing the cause of low reaction yield.

References

Technical Support Center: Purification of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 4-Methyl-2-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 4-methylbenzonitrile (p-tolunitrile). This reaction yields a mixture of constitutional isomers. The most common impurity is 4-methyl-3-nitrobenzonitrile , formed alongside the desired 2-nitro product.[1][2] The relative amounts of these isomers depend on the specific reaction conditions used during nitration.

Q2: What are the most effective methods for removing these isomeric impurities?

A2: The primary methods for purifying this compound from its isomers are recrystallization and chromatography. For challenging separations where physical properties are very similar, selective chemical reactions can be employed to modify one isomer, facilitating an easier separation.

Q3: How do I choose the most appropriate purification method?

A3: The choice of method depends on the scale of your experiment, the required purity, and the available equipment.

  • Recrystallization is often the first choice for purifying solid compounds on a larger scale due to its cost-effectiveness and simplicity.[3][4]

  • Column Chromatography (Flash or Preparative HPLC) is ideal for achieving very high purity, separating complex mixtures, or for smaller scale purifications.[5][6]

  • Selective Chemical Reaction is an advanced technique used when isomers are difficult to separate by other means. This involves selectively reacting the impurity to form a new compound with different properties that can be easily removed, for instance, through an acid-base extraction.[7]

Purification Method Comparison

FeatureRecrystallizationFlash ChromatographyPreparative HPLC
Principle Difference in solubilityDifference in polarity/adsorptionDifference in partitioning between phases
Typical Scale Milligrams to KilogramsMilligrams to >100 gramsMilligrams to Grams
Achievable Purity Good to HighGood to HighVery High (>99.5%)
Cost LowModerateHigh
Time/Labor ModerateModerate to HighHigh
Solvent Usage ModerateHighVery High

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This typically means the solution is not supersaturated. You can try the following:

  • Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.

  • Add a seed crystal of the pure compound to initiate crystallization.

  • Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration.

  • Place the solution in an ice bath or refrigerator to further decrease the solubility, but be aware that rapid cooling can trap impurities.[8]

Q: The purity of my product did not improve significantly after recrystallization. What went wrong?

A: This can happen for several reasons:

  • Incorrect Solvent Choice: The chosen solvent may dissolve the impurity as well as the desired product, or the impurity may be insoluble and remain with the crystals. A good solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[3]

  • Cooling Too Quickly: Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Insufficient Washing: The surface of the crystals might be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of cold recrystallization solvent.

Chromatographic Separation Issues

Q: I am observing poor resolution or co-elution of isomers on my HPLC system. How can I improve the separation?

A: Poor resolution is a common challenge when separating structurally similar isomers.[9][10]

  • Change the Stationary Phase: A standard C18 column may not be sufficient. Consider a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions, which can enhance selectivity for aromatic isomers.[9]

  • Modify the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[10]

  • Optimize the Temperature: Adjusting the column temperature can influence selectivity. Try increasing or decreasing the temperature by 5-10 °C.

  • Adjust the Gradient: If using a gradient method, make the slope shallower in the region where the isomers elute to provide more time for separation.[10]

Q: My peaks are tailing in both GC and HPLC analysis. What is the cause?

A: Peak tailing can be caused by several factors:

  • Active Sites: The nitrile or nitro groups may interact with active sites on the column packing (e.g., exposed silanols in HPLC). Adding a modifier like triethylamine to the mobile phase or using an end-capped column can help.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace it.[11]

  • Dead Volume: Check all fittings and connections between the injector, column, and detector to ensure there is no dead volume.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for purification by recrystallization. The ideal solvent must be determined experimentally.

  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small portion of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method is for the separation of isomers on a preparative scale using silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and the isomeric impurity (aim for a ΔRf > 0.2).

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Analytical HPLC Method for Purity Assessment

This protocol is for verifying the purity of the final product.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

    • Start at 30% Acetonitrile, ramp to 70% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in Acetonitrile.

Visual Workflow and Troubleshooting Diagrams

G cluster_workflow General Purification Workflow Crude Crude this compound (Mixture of Isomers) AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity IsPure Purity > 99%? AssessPurity->IsPure PurificationChoice Choose Purification Method IsPure->PurificationChoice No FinalProduct Pure Product IsPure->FinalProduct Yes Recrystallize Recrystallization PurificationChoice->Recrystallize Large Scale / Moderate Purity Chromatography Column Chromatography PurificationChoice->Chromatography High Purity / Small Scale Recrystallize->AssessPurity Chromatography->AssessPurity End END FinalProduct->End

Caption: General workflow for the purification of this compound.

G cluster_recrystallization Recrystallization Troubleshooting Start Problem: No Crystals Form CheckSaturation Is solution supersaturated? Start->CheckSaturation ReduceSolvent Action: Reduce solvent volume (evaporate) CheckSaturation->ReduceSolvent No Induce Action: Induce Crystallization CheckSaturation->Induce Yes ReduceSolvent->CheckSaturation Methods Methods: - Scratch flask - Add seed crystal - Cool further (ice bath) Induce->Methods Success Crystals Form Methods->Success

Caption: Troubleshooting logic for issues during recrystallization.

G cluster_hplc HPLC Troubleshooting: Poor Isomer Resolution Start Problem: Poor Resolution / Co-elution Step1 Modify Mobile Phase Start->Step1 Step1_details - Adjust organic % (±2%) - Switch organic (ACN <=> MeOH) Step1->Step1_details Check1 Improved? Step1_details->Check1 Step2 Optimize Gradient Check1->Step2 No Success Resolution Achieved Check1->Success Yes Step2_details - Make gradient shallower Step2->Step2_details Check2 Improved? Step2_details->Check2 Step3 Change Column Check2->Step3 No Check2->Success Yes Step3_details - Use Phenyl-Hexyl phase - Try different manufacturer Step3->Step3_details Step3_details->Success

Caption: Troubleshooting workflow for poor HPLC separation of isomers.

References

Stability and storage conditions for 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methyl-2-nitrobenzonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it away from heat sources, open flames, and strong oxidizing agents.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively available, many nitroaromatic compounds exhibit sensitivity to UV and visible light.[1] Therefore, it is prudent to store the compound in an amber or opaque container to protect it from light, especially when in solution.

Q3: What is the expected stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. It is generally more stable in neutral and acidic solutions. Basic conditions can lead to the hydrolysis of the nitrile group. For prolonged storage, it is advisable to prepare solutions fresh or store them at low temperatures (e.g., 2-8°C) for short periods.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions, potential degradation products can arise from the hydrolysis of the nitrile group to a carboxylic acid (4-methyl-2-nitrobenzoic acid) or an amide. The nitro group can also be reduced to an amino group. Photodegradation of similar nitroaromatic compounds has been shown to produce nitrophenols and other oxidation products.[1]

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale & Remarks
Storage Temperature Room Temperature (Cool, Dry Place)To minimize the rate of potential degradation reactions.
Container Tightly sealed, amber or opaque containerPrevents exposure to moisture and light, which can accelerate degradation.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) for long-term storageRecommended to prevent oxidation, although not strictly necessary for short-term storage.
Light Exposure Avoid direct sunlight and strong artificial lightNitroaromatic compounds can be susceptible to photodegradation.[1]
pH of Solutions Neutral to slightly acidic (pH 4-7)Basic conditions can promote hydrolysis of the nitrile functional group.
Incompatibilities Strong oxidizing agents, Strong basesCan cause vigorous reactions and rapid degradation of the compound.[2][3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Discoloration of the solid compound (yellowing or darkening) Exposure to light, air, or impurities.Store the compound in a tightly sealed, opaque container under an inert atmosphere. If purity is a concern, consider repurification by recrystallization.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of the compound.Prepare fresh solutions for analysis. If the issue persists, investigate the stability of the compound in the chosen solvent and at the analysis temperature. Consider performing a forced degradation study to identify potential degradants.
Low assay or potency of the compound Degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound has not been exposed to high temperatures, light, or incompatible substances.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the compatibility of the compound with all reagents and solvents in your experiment. Consider performing stability studies under your specific experimental conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Add 0.1 M HCl and heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and analyze by HPLC.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and neutralize with HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% H₂O₂ and keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze samples at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points by HPLC.

3. Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Monitor the percentage of degradation over time for each stress condition.

  • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Visual Troubleshooting Workflow

troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_resolution Resolution start Stability Issue Encountered (e.g., discoloration, unexpected peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_handling Review Handling Procedures (Solvents, Reagents, pH) start->check_handling improper_storage Improper Storage? check_storage->improper_storage improper_handling Incompatible Conditions? check_handling->improper_handling improper_storage->check_handling No correct_storage Implement Correct Storage (Cool, Dry, Dark) improper_storage->correct_storage Yes modify_protocol Modify Experimental Protocol (Adjust pH, change solvent) improper_handling->modify_protocol Yes forced_degradation Perform Forced Degradation Study improper_handling->forced_degradation No / Unsure resolved Issue Resolved correct_storage->resolved modify_protocol->resolved characterize Identify & Characterize Degradation Products forced_degradation->characterize characterize->modify_protocol

Caption: Troubleshooting workflow for stability issues of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Methyl-2-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 4-Methyl-2-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and drug development, where precise control of chemical transformations is paramount. This document summarizes their key chemical properties, explores the electronic and steric factors governing their reactivity, and provides illustrative experimental protocols.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented in Table 1. These properties are essential for predicting their behavior in different reaction conditions and for their characterization.

PropertyThis compound4-Methyl-3-nitrobenzonitrile
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol
CAS Number 89001-53-6939-79-7
Appearance -White to light yellow crystal powder[1]
Melting Point 100-103 °C102-106 °C[1]
Boiling Point Not availableNot available
Solubility Not availableSoluble in chloroform[2]

Comparative Reactivity Analysis

The difference in the substitution pattern on the benzene ring significantly influences the reactivity of these two isomers. The relative positions of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating methyl (-CH₃) group, dictate the electrophilicity of the aromatic ring and the susceptibility of the functional groups to chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The rate of SNAr is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as these positions can stabilize the intermediate Meisenheimer complex through resonance.

In the context of these isomers, if we consider a hypothetical SNAr reaction where a nucleophile displaces a leaving group on the ring, the activating effect of the nitro and cyano groups would be different.

  • This compound: The nitro group is ortho to the C1 position (bearing the cyano group) and meta to the C4 position (bearing the methyl group). The cyano group is ortho to the C2 position (bearing the nitro group). The strong electron-withdrawing nitro group at the ortho position significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

  • 4-Methyl-3-nitrobenzonitrile: The nitro group is meta to the cyano group and ortho to the methyl group. The cyano group is meta to the nitro group. In this isomer, the powerful electron-withdrawing nitro and cyano groups are meta to each other, leading to a less pronounced activation of the ring for SNAr compared to an ortho or para arrangement.

Expected Reactivity: Based on the principles of SNAr, This compound is expected to be more reactive towards nucleophilic aromatic substitution at positions activated by the ortho-nitro group, assuming a suitable leaving group is present on the ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a common transformation. The rate of this reduction can be influenced by the electronic environment of the nitro group.

  • This compound: The nitro group is flanked by a methyl and a cyano group. The ortho-methyl group may exert some steric hindrance, potentially slowing down the approach of a reducing agent to the nitro group.

  • 4-Methyl-3-nitrobenzonitrile: The nitro group is positioned between a hydrogen atom and the methyl group. This arrangement presents less steric hindrance compared to the 2-nitro isomer.

Expected Reactivity: Due to reduced steric hindrance, 4-Methyl-3-nitrobenzonitrile is expected to undergo reduction of the nitro group more readily than this compound.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group to a carboxylic acid is another important reaction. The electrophilicity of the nitrile carbon is a key factor in this reaction.

  • This compound: The ortho-nitro group strongly withdraws electron density, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by water or hydroxide ions. However, the steric bulk of the ortho-nitro group could hinder the approach of the nucleophile.

  • 4-Methyl-3-nitrobenzonitrile: The nitro group is meta to the nitrile group. Its electron-withdrawing effect on the nitrile carbon is primarily inductive and less pronounced than the combined inductive and resonance effect from an ortho or para position. Steric hindrance is not a significant factor in this case.

Expected Reactivity: The electronic activation by the ortho-nitro group in This compound would likely lead to a faster rate of hydrolysis , provided that steric hindrance does not become the dominant factor.

Reactivity of the Methyl Group

The methyl group can undergo oxidation or substitution reactions. The reactivity of the benzylic protons of the methyl group is influenced by the electronic nature of the substituents on the ring.

  • In both isomers, the presence of electron-withdrawing nitro and cyano groups will activate the methyl group towards reactions involving the formation of a benzylic radical or anion. The degree of activation will depend on the overall electron-withdrawing effect of the substitution pattern. A precise comparison of the reactivity of the methyl group would require specific experimental data.

Structural Insights

Experimental Protocols

The following are representative, generalized protocols for key reactions involving these types of compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile

This protocol describes the nitration of 4-methylbenzonitrile to yield 4-methyl-3-nitrobenzonitrile[1].

Materials:

  • 4-Methylbenzonitrile

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-methylbenzonitrile to concentrated sulfuric acid.

  • Maintain the temperature at 0-5 °C and add concentrated nitric acid dropwise over a period of 1 hour.

  • After the addition is complete, continue stirring at 0-5 °C for another 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum.

Diagrams

Logical Relationship of Factors Influencing Reactivity

G Factors Influencing Reactivity of Nitrotoluene Isomers cluster_isomer1 This compound cluster_isomer2 4-Methyl-3-nitrobenzonitrile Ortho Nitro Group Ortho Nitro Group Steric Hindrance (Ortho) Steric Hindrance (Ortho) Ortho Nitro Group->Steric Hindrance (Ortho) Electronic Activation (Ortho) Electronic Activation (Ortho) Ortho Nitro Group->Electronic Activation (Ortho) Reactivity Reactivity Steric Hindrance (Ortho)->Reactivity Decreases Nitro Reduction & Hydrolysis Rate Electronic Activation (Ortho)->Reactivity Increases SNAr & Hydrolysis Rate Meta Nitro Group Meta Nitro Group Reduced Steric Hindrance Reduced Steric Hindrance Meta Nitro Group->Reduced Steric Hindrance Electronic Activation (Meta) Electronic Activation (Meta) Meta Nitro Group->Electronic Activation (Meta) Reduced Steric Hindrance->Reactivity Increases Nitro Reduction Rate Electronic Activation (Meta)->Reactivity Moderate Increase in Reactivity

Caption: Factors influencing the reactivity of the two isomers.

Experimental Workflow for Reactivity Comparison

G Workflow for Comparative Reactivity Study Start Start Isomer_1 This compound Start->Isomer_1 Isomer_2 4-Methyl-3-nitrobenzonitrile Start->Isomer_2 Reaction Perform Reaction (e.g., SNAr, Reduction, Hydrolysis) under identical conditions Isomer_1->Reaction Isomer_2->Reaction Analysis Analyze Reaction Mixture (e.g., GC-MS, HPLC, NMR) Reaction->Analysis Data Determine Reaction Rate, Yield, and Product Distribution Analysis->Data Comparison Compare Reactivity Profiles Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A generalized workflow for comparing isomer reactivity.

Conclusion

This guide provides a foundational understanding for researchers. However, for specific applications, direct experimental comparison under identical conditions is essential to quantitatively assess the reactivity differences and to select the optimal isomer and reaction conditions for a desired synthetic outcome.

References

A Spectroscopic Comparison of 4-Methyl-2-nitrobenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic analysis of 4-Methyl-2-nitrobenzonitrile and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative overview of their spectroscopic properties to aid in their identification and characterization. The following sections present a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

Table 1: Comparative Spectroscopic Data of this compound and Its Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Predicted: Aromatic H's (3): ~7.5-8.2, Methyl H's (3): ~2.6Predicted: Aromatic C's (6), CN, CH₃Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂)Predicted [M+H]⁺: 163.05
4-Methyl-3-nitrobenzonitrile Aromatic H's (3): 8.27 (d), 7.78 (dd), 7.51 (d), Methyl H's (3): 2.69 (s)Not availableVapor Phase IR availableGC-MS m/z peaks: 145, 117, 89
2-Methyl-4-nitrobenzonitrile Predicted: Aromatic H's (3), Methyl H's (3)Predicted: Aromatic C's (6), CN, CH₃Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂)Predicted [M+H]⁺: 163.05
3-Methyl-2-nitrobenzonitrile Predicted: Aromatic H's (3), Methyl H's (3)Predicted: Aromatic C's (6), CN, CH₃Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂)Predicted [M+H]⁺: 163.05
3-Methyl-4-nitrobenzonitrile Predicted: Aromatic H's (3), Methyl H's (3)Predicted: Aromatic C's (6), CN, CH₃Predicted: ~2230 (C≡N), ~1530, 1350 (NO₂)Predicted [M+H]⁺: 163.05

Note: Predicted values are based on analogous compounds and established principles of NMR and IR spectroscopy. Experimental data should be acquired for confirmation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • A higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and correct the baseline.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicity and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing :

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition :

    • Introduce the sample into the ion source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Processing :

    • Identify the molecular ion peak (M⁺) or the pseudomolecular ion peak (e.g., [M+H]⁺).

    • Analyze the fragmentation pattern to aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Determine Molecular Formula (C₈H₆N₂O₂) MS->MS_Data IR_Data Identify Functional Groups (-C≡N, -NO₂) IR->IR_Data NMR_Data Determine Substitution Pattern (Aromatic, Methyl) NMR->NMR_Data Conclusion Identify Specific Isomer MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: A logical workflow for the spectroscopic identification of this compound isomers.

Discussion of Expected Spectral Differences

The primary differences in the spectra of the this compound isomers will arise from the relative positions of the methyl, nitro, and cyano groups on the benzene ring.

  • ¹H NMR : The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and cyano groups will deshield nearby protons, shifting their signals downfield. The electron-donating methyl group will have a shielding effect. The number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.) will be a key differentiator. For example, an isomer with a proton situated between two electron-withdrawing groups will exhibit a significantly downfield chemical shift.

  • ¹³C NMR : The chemical shifts of the aromatic carbons will also be affected by the substituents. The ipso-carbons (carbons directly attached to the substituents) will have characteristic chemical shifts. The number of unique carbon signals will depend on the symmetry of the molecule.

  • IR Spectroscopy : While all isomers will show characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the nitro (NO₂) stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), the exact positions and intensities of these bands, as well as the fingerprint region (below 1500 cm⁻¹), may show subtle differences that can aid in distinguishing the isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and characterization of this compound and its isomers. By carefully analyzing the distinct patterns in their respective spectra, researchers can confidently determine the specific isomeric structure, which is essential for applications in synthetic chemistry, materials science, and pharmaceutical development.

A Comparative Guide to Validated Analytical Methods for 4-Methyl-2-nitrobenzonitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Methyl-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to ensure the quality and integrity of the final products. This guide provides a comparative overview of two widely used and validated analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is supported by illustrative experimental data and detailed methodologies to assist in the selection and implementation of the most suitable method for your specific analytical needs.

Method Comparison at a Glance

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of analytes with a stationary phase, followed by detection based on mass-to-charge ratio.
Typical Analytes Non-volatile and thermally labile compounds, including positional isomers.Volatile and semi-volatile compounds, including residual solvents and volatile impurities.
Primary Application Quantitative purity assessment and separation of non-volatile impurities.Identification and quantification of volatile impurities and structural elucidation.
Key Advantages - Robust and reliable for routine analysis- Excellent for separating positional isomers- Non-destructive- High sensitivity and specificity- Provides structural information through mass spectra- Excellent for identifying unknown volatile impurities
Limitations - May not be suitable for highly volatile impurities- Does not inherently provide molecular weight information- Not suitable for non-volatile or thermally labile compounds- May require derivatization for certain analytes

Illustrative Purity Assessment Data

To illustrate the comparative performance of HPLC and GC-MS for the purity assessment of this compound, the following tables present hypothetical, yet realistic, quantitative data. This data assumes a sample of this compound containing trace amounts of a positional isomer, 4-Methyl-3-nitrobenzonitrile, as a potential process-related impurity.

Table 1: Illustrative HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
4-Methyl-3-nitrobenzonitrile (Impurity)8.20.45
This compound9.599.55

Table 2: Illustrative GC-MS Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
4-Methyl-3-nitrobenzonitrile (Impurity)12.80.48
This compound13.599.52

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for the analysis of related nitroaromatic compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound from its potential non-volatile impurities, particularly positional isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities and can also be used for the purity assessment of the main component.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 m/z

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Further dilute as necessary to be within the linear range of the instrument.

Purity Assessment:

Impurities are identified by their retention times and mass fragmentation patterns. Quantification is typically performed using the area percentage method, similar to HPLC.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Dilution Dilute if Necessary Dissolving->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Peak_ID Peak Identification Mass_Analysis->Peak_ID Integration Peak Integration Peak_ID->Integration Purity_Calc Purity Calculation Integration->Purity_Calc

A Comparative Guide to Catalysts for the Synthesis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of 4-Methyl-2-nitrobenzonitrile, Supported by Experimental Data.

The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, is achievable through various catalytic pathways. The choice of catalyst is a critical parameter that significantly influences yield, reaction conditions, and overall process efficiency. This guide provides a comparative analysis of common catalytic systems, focusing on copper, palladium, and nickel-based catalysts, to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the cyanation of an aryl halide, such as 2-bromo-5-methylnitrobenzene or 2-chloro-5-methylnitrobenzene, to produce this compound is a trade-off between catalyst cost, reaction mildness, and substrate scope. While copper-based systems represent the classical approach, palladium and nickel catalysts offer milder conditions and broader functional group tolerance.

Catalyst SystemStarting MaterialCatalystCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
Copper-Catalyzed Chloro-substituted 2-nitrobenzonitrileCopper(I) cyanide (CuCN)-Dimethylacetamide100-2201-10Not Specified[1]
Copper-Catalyzed (analogue) 2,5-dichloronitrobenzeneCopper(I) cyanide (CuCN)Potassium cyanide (KCN)N,N-dimethylformamide165-1705.5~73[1]
Palladium-Catalyzed (general) Aryl Bromides/ChloridesPd(OAc)₂, Pd₂(dba)₃K₄[Fe(CN)₆], Zn(CN)₂Dioxane, DMF, Toluene40-1201-24Good to Excellent[2][3]
Nickel-Catalyzed (general) Aryl Bromides/ChloridesNiCl₂, Ni(acac)₂K₄[Fe(CN)₆], Zn(CN)₂DMAc, Dioxane80-10012-16Moderate to Good[4][5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each catalytic system, based on the synthesis of structurally similar compounds.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This method is a well-established procedure for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.

Procedure based on the synthesis of 4-chloro-2-nitrobenzonitrile:

A mixture of the chloro-substituted 2-nitrobenzonitrile (1.0 eq), copper(I) cyanide (1.0-1.5 eq), and a catalytic amount of potassium cyanide (approx. 0.01 eq) in N,N-dimethylformamide is heated to 140-170°C for 3-6 hours. After completion of the reaction, the mixture is cooled and poured into a solvent like toluene. The resulting precipitate is filtered, and the filtrate is concentrated. The crude product can be further purified by washing with a suitable solvent like carbon tetrachloride.[1]

Palladium-Catalyzed Cyanation

Palladium catalysts offer a milder and more versatile alternative to copper-based systems, often with lower catalyst loadings and broader functional group tolerance.

General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides/Bromides:

To a reaction vessel containing the aryl halide (1.0 eq) and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) are added. The vessel is evacuated and backfilled with an inert gas. A solvent system, such as a mixture of dioxane and water containing a base like potassium acetate (KOAc), is then added. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C until the starting material is consumed. The product is then isolated through standard workup procedures.[3]

Nickel-Catalyzed Cyanation

Nickel catalysts have emerged as a more economical alternative to palladium for cyanation reactions, demonstrating high efficiency for a range of aryl halides.

General Procedure for Nickel-Catalyzed Cyanation of Aryl Bromides:

In a glovebox or under an inert atmosphere, a nickel precatalyst (e.g., NiBr₂(diglyme)) and a suitable ligand (e.g., dppf) are added to a reaction vessel. The aryl bromide (1.0 eq) and the cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6 eq), are then added, followed by a solvent like N,N-dimethylacetamide (DMAc). The reaction mixture is heated, typically to around 100°C, and stirred for several hours. Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques.

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

experimental_workflow General Experimental Workflow for Catalytic Cyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Starting Material (Aryl Halide) reagents Add Reagents to Reaction Vessel start->reagents catalyst Catalyst (Cu, Pd, or Ni) catalyst->reagents cyanide Cyanide Source cyanide->reagents solvent Solvent solvent->reagents heating Heating and Stirring reagents->heating quench Quenching heating->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product This compound purification->product

Caption: A generalized workflow for the catalytic synthesis of this compound.

catalytic_cycle Simplified Catalytic Cycle for Pd-Catalyzed Cyanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdCN Ar-Pd(II)-CN(L_n) Transmetalation->PdCN RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 ArCN Ar-CN RedElim->ArCN ArX Ar-X ArX->OxAdd CN_source [CN]⁻ CN_source->Transmetalation

Caption: A simplified representation of the palladium-catalyzed cyanation cycle.

References

A Comparative Guide to the Biological Activity of 4-Methyl-2-nitrobenzonitrile Derivatives and Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-methyl-nitrobenzonitrile derivatives and other nitro-containing compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. Due to the limited publicly available experimental data on 4-Methyl-2-nitrobenzonitrile, this guide utilizes its isomer, 4-Methyl-3-nitrobenzonitrile, as a representative of this class of compounds and explicitly notes the absence of data for the 2-nitro isomer where applicable.

Executive Summary

Nitro compounds are a diverse class of molecules characterized by the presence of a nitro group (-NO2), which significantly influences their biological activity. This guide synthesizes available experimental data to compare the performance of 4-methyl-nitrobenzonitrile derivatives with other notable nitro compounds. The data is presented in a structured format to facilitate easy comparison for research and drug development purposes.

General Mechanism of Action of Nitro Compounds

The biological activity of many nitro compounds is contingent upon the enzymatic reduction of the nitro group within target cells. This process generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including covalent binding to DNA and proteins, and the generation of oxidative stress, ultimately leading to cytotoxicity.

Nitro_Compound_MoA General Mechanism of Action of Nitro Compounds NitroCompound Nitro Compound (R-NO2) Nitroreductase Nitroreductase NitroCompound->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso (R-NO) & Hydroxylamine (R-NHOH) Intermediates Nitroreductase->ReactiveIntermediates NitroRadical Nitro Radical Anion (R-NO2•-) Nitroreductase->NitroRadical CellularTargets Cellular Macromolecules (DNA, Proteins, etc.) ReactiveIntermediates->CellularTargets Covalent Binding OxidativeStress Oxidative Stress NitroRadical->OxidativeStress Generation of ROS CellDeath Cell Death / Cytotoxicity CellularTargets->CellDeath OxidativeStress->CellDeath

Caption: General mechanism of action for nitro compounds.

Antimicrobial Activity

Nitro compounds have a long history of use as antimicrobial agents. Their efficacy often stems from the intracellular reduction of the nitro group, leading to cytotoxic intermediates that damage microbial cells.

Comparative Data
Compound/Derivative ClassOrganism(s)Activity MetricValue
4-Methyl-3-nitrobenzonitrile Gram-negative bacteria (e.g., P. aeruginosa)QualitativePotent antibacterial agent
Nitrofurantoin Escherichia coli, Staphylococcus saprophyticusMIC4 - 64 µg/mL
Metronidazole Anaerobic bacteria (e.g., Bacteroides fragilis), Protozoa (e.g., Trichomonas vaginalis)MIC0.25 - 8 µg/mL
5-Nitro-1,10-phenanthroline derivatives Mycobacterium tuberculosisMIC3 - 50 µM

Note: No specific quantitative antimicrobial data for this compound or its derivatives was found in the reviewed literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness.

MIC_Assay_Workflow Workflow for MIC Determination start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Certain nitro compounds have demonstrated anti-inflammatory properties, often by modulating inflammatory signaling pathways.

Comparative Data
Compound/Derivative ClassAssayTarget(s)Activity MetricValue
Nitrobenzamide derivatives (Compunds 5 & 6) LPS-induced NO production in RAW264.7 macrophagesiNOSIC503.7 µM and 5.3 µM
Nitro-chalcones (Compounds 2 & 5) TPA-induced mouse ear edemaCOX-1, COX-2% Inhibition71.17% and 80.77%
Nifedipine (a 1,4-dihydropyridine) Calcium channel blockerL-type calcium channels--

Note: No specific anti-inflammatory activity data for this compound or its derivatives was found in the reviewed literature.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

NO_Inhibition_Assay Workflow for NO Production Inhibition Assay start Start seed_cells Seed RAW264.7 macrophages in 96-well plates start->seed_cells treat_cells Treat cells with test compounds seed_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction to quantify nitrite collect_supernatant->griess_reaction measure_absorbance Measure absorbance at ~540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for NO production inhibition assay.

Anticancer Activity

The cytotoxic potential of nitro compounds has been explored for anticancer applications. Their ability to induce DNA damage and oxidative stress can be harnessed to target rapidly dividing cancer cells.

Comparative Data
Compound/Derivative ClassCell Line(s)Activity MetricValue
N-alkyl-nitroimidazoles MDA-MB-231 (breast cancer)LC50As low as 16.7 µM
Nitroimidazole-Isatin Conjugates MCF-7 and MDA-MB-231 (breast cancer)IC5054.25 µM and 26.12 µM
4-Methylbenzamide derivatives (Compounds 7 & 10) K562 (leukemia), HL-60 (leukemia)IC502.27 µM & 2.53 µM, 1.42 µM & 1.52 µM

Note: No specific anticancer activity data for this compound or its derivatives was found in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This guide highlights the diverse biological activities of nitro compounds. While 4-Methyl-3-nitrobenzonitrile shows promise as an antibacterial agent, a significant data gap exists for its 2-nitro isomer and its derivatives across various biological assays. The provided comparative data for other nitro compounds offers a valuable benchmark for future research and development in this area. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.

In-Depth Comparative Analysis of Cytotoxicity for 4-Methyl-2-nitrobenzonitrile Derivatives Remains Elusive Due to Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research on the synthesis and cytotoxic evaluation of compounds directly derived from 4-Methyl-2-nitrobenzonitrile. Despite extensive searches for scholarly articles and patents detailing the use of this specific molecule as a precursor for cytotoxic agents, no direct studies outlining synthesis, experimental protocols, and corresponding cytotoxicity data could be identified.

Our investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, focusing on the anticancer properties of compounds synthesized from this compound. The intended guide was to include a thorough presentation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways. However, the foundational information required to construct such a guide—specifically, the synthesis of compounds from this compound and their subsequent testing against cancer cell lines—is not present in the accessible scientific domain.

While general information on the cytotoxicity of various substituted benzonitrile compounds and the synthesis of isomers of this compound exists, a direct lineage of synthesis and cytotoxic assessment from the specified starting material is not documented. This lack of data prevents a comparative analysis of cytotoxic performance, the detailing of experimental protocols for such studies, and the generation of associated signaling pathway diagrams.

Therefore, we are unable to provide the requested "Publish Comparison Guides" at this time. The absence of primary research in this specific area underscores a potential opportunity for novel investigation within the field of medicinal chemistry. Future research initiatives could explore the synthetic derivatization of this compound and the systematic evaluation of the resulting novel compounds for their cytotoxic and potential therapeutic properties. Such studies would be invaluable in expanding the understanding of structure-activity relationships within this class of molecules and could uncover new leads for anticancer drug development.

A Comparative Guide to 2D NMR Techniques in the Structural Elucidation of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 4-Methyl-2-nitrobenzonitrile. To illustrate the power of these methods in distinguishing between isomers, we present a comparative analysis with the closely related compound, 2-Methyl-4-nitrobenzonitrile. The experimental data presented herein is predicted based on established NMR principles and data from analogous structures, offering a practical framework for researchers working on the synthesis and characterization of substituted benzonitriles.

Introduction to 2D NMR in Small Molecule Characterization

One-dimensional (1D) NMR spectroscopy is a cornerstone of chemical analysis, providing essential information about the electronic environment of magnetically active nuclei. However, for complex molecules or in cases of signal overlap, 1D spectra can be ambiguous. Two-dimensional (2D) NMR spectroscopy addresses this challenge by correlating nuclear spins through chemical bonds or through space, providing a more detailed picture of molecular connectivity and spatial relationships.

This guide focuses on three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges, typically two to three bonds (and sometimes four).

By combining the information from these experiments, an unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of a molecule.

Comparative Analysis: this compound vs. 2-Methyl-4-nitrobenzonitrile

To demonstrate the utility of 2D NMR in distinguishing between isomers, we will compare the expected spectral data for this compound and 2-Methyl-4-nitrobenzonitrile. The subtle differences in the substitution pattern on the benzene ring lead to distinct NMR spectra, which can be unequivocally assigned using 2D techniques.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both isomers. These predictions are based on the additive effects of the substituents on the benzene ring, using data from similar compounds such as 4-methylbenzonitrile and 4-nitrobenzonitrile as a reference.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton This compound 2-Methyl-4-nitrobenzonitrile
δ (ppm) , Multiplicity, J (Hz)δ (ppm) , Multiplicity, J (Hz)
H38.15, d, 8.07.90, d, 8.2
H57.60, d, 8.08.20, dd, 8.2, 1.8
H67.85, s8.35, d, 1.8
CH₃2.55, s2.70, s

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon This compound 2-Methyl-4-nitrobenzonitrile
δ (ppm) δ (ppm)
C1118.0110.0
C2149.5142.0
C3135.0125.0
C4145.0150.0
C5126.0123.0
C6133.0134.0
CN116.5117.0
CH₃21.520.0

Structural Confirmation using 2D NMR

The following sections detail how COSY, HSQC, and HMBC spectra can be used to confirm the structure of this compound and differentiate it from its isomer.

COSY Analysis

The COSY spectrum reveals proton-proton coupling networks.

  • This compound: A cross-peak between the signals at δ 8.15 (H3) and δ 7.60 (H5) would be expected, confirming their ortho relationship. The proton at δ 7.85 (H6) would appear as a singlet, showing no correlation to other aromatic protons. The methyl protons at δ 2.55 would also be a singlet with no correlations.

  • 2-Methyl-4-nitrobenzonitrile: A cross-peak between the signals at δ 7.90 (H3) and δ 8.20 (H5) would be observed. Additionally, a weaker four-bond coupling might be observed between H5 (δ 8.20) and H6 (δ 8.35).

HSQC Analysis

The HSQC spectrum directly links each proton to its attached carbon.

Table 3: Predicted HSQC Correlations

Compound Proton (δ ppm) Correlated Carbon (δ ppm)
This compound 8.15 (H3)135.0 (C3)
7.60 (H5)126.0 (C5)
7.85 (H6)133.0 (C6)
2.55 (CH₃)21.5 (CH₃)
2-Methyl-4-nitrobenzonitrile 7.90 (H3)125.0 (C3)
8.20 (H5)123.0 (C5)
8.35 (H6)134.0 (C6)
2.70 (CH₃)20.0 (CH₃)
HMBC Analysis

The HMBC spectrum is crucial for identifying longer-range correlations and piecing together the carbon skeleton. The key correlations for distinguishing the isomers are highlighted below.

Table 4: Key Predicted HMBC Correlations for Structural Confirmation

Compound Proton (δ ppm) Correlated Carbons (δ ppm) Significance
This compound 2.55 (CH₃)145.0 (C4), 126.0 (C5), 135.0 (C3)Confirms the position of the methyl group at C4.
7.85 (H6)118.0 (C1), 149.5 (C2), 126.0 (C5)Confirms the position of H6 relative to the cyano and nitro groups.
2-Methyl-4-nitrobenzonitrile 2.70 (CH₃)110.0 (C1), 125.0 (C3), 142.0 (C2)Confirms the position of the methyl group at C2.
8.35 (H6)110.0 (C1), 150.0 (C4), 123.0 (C5)Confirms the position of H6 relative to the cyano and nitro groups.

Experimental Protocols

A general methodology for acquiring high-quality 2D NMR data for small molecules like this compound is provided below.

Sample Preparation
  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle sonication may be used if necessary.

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher, equipped with a broadband probe.

  • Temperature: 298 K

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

COSY:

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Increments: 256

HSQC:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Increments: 256

HMBC:

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 16

  • Increments: 256

Data Processing
  • Apply Fourier transformation with appropriate window functions (e.g., sine-bell).

  • Phase correct the spectra manually.

  • Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualizing the Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key HMBC correlations for confirming the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1D 1D NMR (1H, 13C) NMR_Tube->Acquire_1D Acquire_COSY COSY Acquire_1D->Acquire_COSY Acquire_HSQC HSQC Acquire_COSY->Acquire_HSQC Acquire_HMBC HMBC Acquire_HSQC->Acquire_HMBC FT Fourier Transform Acquire_HMBC->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis 2D Spectra Analysis Calibration->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: Experimental workflow for 2D NMR analysis.

HMBC_Correlations cluster_structure This compound C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 CN CN NO2 NO2 H3 H3 H3->C1 H3->C2 H3->C4 H3->C5 CH3 CH3 CH3->C3 CH3->C4 CH3->C5 H5 H5 H5->C1 H5->C3 H5->C4 H5->C6 H6 H6 H6->C1 H6->C2 H6->C4 H6->C5

Caption: Key HMBC correlations for this compound.

Conclusion

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By providing detailed information about through-bond connectivity, techniques like COSY, HSQC, and HMBC allow for the confident assignment of all proton and carbon signals, even for closely related isomers. The comparative analysis of this compound and 2-Methyl-4-nitrobenzonitrile presented in this guide highlights how a systematic application of these 2D NMR experiments can definitively confirm the correct chemical structure, a critical step in chemical research and drug development.

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical intermediates like 4-Methyl-2-nitrobenzonitrile is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the analysis of small organic molecules. This guide provides an objective comparison of these two methods for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies based on the analysis of similar nitroaromatic compounds.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity, selectivity, and throughput.[1] Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[1]

Comparative Performance of Analytical Methods

The selection of an analytical method often involves a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes typical performance characteristics for the quantification of a small nitroaromatic compound like this compound using HPLC with UV detection and GC-MS. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Performance ParameterHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1]
Linearity (R²) > 0.999[2]> 0.999[3]
Limit of Detection (LOD) 1 - 5 µg/mL[2]< 1 µg/mL[2]
Limit of Quantitation (LOQ) 4 - 15 µg/mL[2]1 - 5 µg/mL[2]
Accuracy (% Recovery) 98 - 102%[2]95 - 115%[3][4]
Precision (%RSD) < 2%[2]< 5%[3]
Specificity High (Separation-based)[2]Very High (Separation & Mass-based)[2]
Analysis Time 10 - 20 minutes[5]20 - 40 minutes[5]
Sample Volatility Not required[6]Required (analyte must be thermally stable)[6][7]
Derivatization Not typically requiredMay be required for polar analytes, though likely not for this compound[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for similar nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to provide excellent separation of the main component from potential impurities.[8] A reversed-phase method is typically employed for nitroaromatic compounds.[9][10]

Instrumentation and Consumables:

  • HPLC system with a UV detector[9]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid[9]

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)[9][10]
Flow Rate 1.0 mL/min[9]
Column Temperature 25 - 30 °C[9]
Detection Wavelength 254 nm (based on the chromophore)[10]
Injection Volume 10 - 20 µL[9]

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or acetonitrile to prepare a stock solution.[9]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[9]

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity.[2] Given that this compound is a relatively volatile and thermally stable compound, it is well-suited for GC-MS analysis.

Instrumentation and Consumables:

  • GC system coupled to a Mass Spectrometer (MS) detector[3]

  • A non-polar capillary column such as a DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness)[2]

  • Helium (carrier gas)

  • Ethyl acetate or other suitable solvent

Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
Column SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent[3]
Carrier Gas Helium at a constant linear velocity (e.g., 36.5 cm/s)[3]
Oven Temperature Program 100 °C (hold 1 min), ramp at 8 °C/min to 180 °C (hold 2 min), ramp at 20 °C/min to 250 °C (hold 2 min)[3]
Injector Temperature 250 °C[3]
Injection Mode Split (e.g., 10:1)[3]
Ionization Mode Electron Ionization (EI)[11]
Ion Source Temperature 230 °C[3]
Interface Temperature 250 °C[3]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification[3]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in ethyl acetate. Perform serial dilutions to create calibration standards.[3]

  • Sample Solution: Dissolve the sample in ethyl acetate to a known concentration. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[11][12]

Mandatory Visualization

Analytical_Workflows cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow hplc_start Sample & Standard Preparation hplc_inject HPLC Injection hplc_start->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Acquisition & Quantification hplc_detect->hplc_data hplc_end Results hplc_data->hplc_end gcms_start Sample & Standard Preparation gcms_inject GC Injection & Volatilization gcms_start->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_ion Electron Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis (SIM Mode) gcms_ion->gcms_mass gcms_data Data Acquisition & Quantification gcms_mass->gcms_data gcms_end Results gcms_data->gcms_end

Caption: Comparative workflows for HPLC and GC-MS analysis.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust drug development and manufacturing. For the quantification of this compound, both HPLC-UV and GC-MS are powerful and reliable techniques.

  • HPLC-UV offers a straightforward, robust, and cost-effective method suitable for routine quality control and purity assessments where high sensitivity is not the primary requirement.[13] Its operation at ambient temperatures makes it ideal for potentially thermally labile compounds.[6]

  • GC-MS provides superior sensitivity and unparalleled specificity due to the combination of chromatographic separation and mass-based detection.[2] It is the preferred method for identifying and quantifying trace-level impurities or for structural confirmation. The use of Selected Ion Monitoring (SIM) mode can significantly enhance the signal-to-noise ratio and lower detection limits.[3]

Ultimately, the choice of method will depend on the specific application. For routine assays, HPLC-UV is often sufficient. For trace-level analysis, impurity profiling, or confirmatory analysis, GC-MS is the more powerful tool. Employing both techniques in a cross-validation study provides the highest level of confidence in the analytical results.

References

Benchmarking the synthesis of 4-Methyl-2-nitrobenzonitrile against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Chemical Intermediate

The efficient and scalable synthesis of 4-Methyl-2-nitrobenzonitrile, a crucial building block in the development of various pharmaceuticals and agrochemicals, is a subject of considerable interest within the chemical research community. This guide provides a comprehensive benchmark of the primary synthetic strategies for this compound, offering a comparative analysis of their performance based on available experimental data and established chemical principles. We will delve into detailed experimental protocols for three key routes: the classical Sandmeyer reaction, a nucleophilic aromatic substitution pathway, and the dehydration of an aldoxime.

Executive Summary of Synthetic Routes

The selection of an optimal synthetic pathway for this compound is contingent on a balance of factors including yield, purity, reaction time, cost, and the safety of the reagents and conditions employed. The three routes evaluated in this guide each present a unique profile of advantages and disadvantages.

Synthesis RouteStarting MaterialKey ReagentsReported/Anticipated YieldKey AdvantagesKey Disadvantages
Route 1: Sandmeyer Reaction 4-Methyl-2-nitroanilineNaNO₂, HCl, CuCNGood to ExcellentWell-established, reliable for aromatic nitriles.Use of toxic cyanide salts, multi-step process.
Route 2: Nucleophilic Aromatic Substitution 2-Chloro-4-methyl-1-nitrobenzeneCuCN, DMFGood to Excellent[1][2][3]Potentially fewer steps than Sandmeyer, good yields for analogous reactions.[1][2][3]Requires a halogenated precursor, high reaction temperatures.
Route 3: Dehydration of Oxime 4-Methyl-2-nitrobenzaldehydeHydroxylamine, Dehydrating AgentModerate to GoodAvoids the use of highly toxic metal cyanides in the final step.Requires synthesis of the aldehyde precursor, dehydration step can require harsh reagents.

Visualizing the Synthetic Pathways

To provide a clear overview of the chemical transformations involved in each route, the following diagrams illustrate the reaction schemes.

cluster_0 Route 1: Sandmeyer Reaction A1 4-Methyl-2-nitroaniline B1 Diazonium Salt A1->B1 NaNO₂, HCl 0-5 °C C1 This compound B1->C1 CuCN

Caption: Synthetic pathway for Route 1: The Sandmeyer Reaction.

cluster_1 Route 2: Nucleophilic Aromatic Substitution A2 2-Chloro-4-methyl-1-nitrobenzene B2 This compound A2->B2 CuCN, DMF ~165-170 °C

Caption: Synthetic pathway for Route 2: Nucleophilic Aromatic Substitution.

cluster_2 Route 3: Dehydration of Oxime A3 4-Methyl-2-nitrobenzaldehyde B3 4-Methyl-2-nitrobenzaldehyde Oxime A3->B3 NH₂OH·HCl C3 This compound B3->C3 Dehydrating Agent

Caption: Synthetic pathway for Route 3: Dehydration of Oxime.

Experimental Protocols

The following sections provide detailed experimental methodologies for each of the three synthetic routes. These protocols are based on established literature procedures for the target molecule or closely related analogues.

Route 1: Sandmeyer Reaction of 4-Methyl-2-nitroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the nitrile group.[4][5] This two-step, one-pot procedure involves the diazotization of the starting aniline followed by reaction with a copper(I) cyanide salt.

Experimental Protocol:

  • Step 1: Diazotization. In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a suspension of 4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.1 equivalents) in water is prepared and cooled. The cold diazonium salt solution is then added portion-wise to the cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 50-60 °C for one hour to ensure complete reaction.

  • Workup and Purification. The reaction mixture is cooled and extracted with an organic solvent such as toluene or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution

This route offers a more direct approach by displacing a halogen atom from the aromatic ring with a cyanide nucleophile, catalyzed by a copper salt. The protocol is adapted from the successful synthesis of 4-chloro-2-nitrobenzonitrile.[1][2][3][6]

Experimental Protocol:

  • Reaction Setup. A mixture of 2-chloro-4-methyl-1-nitrobenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a small amount of potassium cyanide (0.01 equivalents) in N,N-dimethylformamide (DMF) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions. The reaction mixture is heated to 165-170 °C and maintained at this temperature for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification. After completion, the reaction mixture is cooled to room temperature and poured into a cold, stirred solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes. The resulting mixture is then extracted with an organic solvent like toluene. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Route 3: Dehydration of 4-Methyl-2-nitrobenzaldehyde Oxime

This method avoids the use of metal cyanides in the final step by converting the corresponding aldehyde to an oxime, which is then dehydrated to the nitrile.

Experimental Protocol:

  • Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde. The starting aldehyde can be prepared from 2-methyl-5-nitrotoluene via oxidation. A common method involves reaction with chromium trioxide in a mixture of acetic anhydride and sulfuric acid, followed by hydrolysis.

  • Step 2: Formation of 4-Methyl-2-nitrobenzaldehyde Oxime. 4-Methyl-2-nitrobenzaldehyde (1 equivalent) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents). The mixture is heated at reflux for 1-2 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is precipitated by the addition of water. The oxime is collected by filtration, washed with water, and dried.

  • Step 3: Dehydration to this compound. The dried 4-methyl-2-nitrobenzaldehyde oxime (1 equivalent) is treated with a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For example, heating the oxime in an excess of acetic anhydride at reflux for several hours can effect the dehydration.

  • Workup and Purification. After the reaction is complete, the excess dehydrating agent is carefully quenched (e.g., with water or a bicarbonate solution). The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification by recrystallization or column chromatography yields the final this compound.

Comparative Analysis and Concluding Remarks

The choice of the most suitable synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization.

  • The Sandmeyer reaction is a robust and well-documented method that is likely to provide good to excellent yields. Its primary drawback is the handling of highly toxic cyanide salts, which requires stringent safety protocols.

  • Nucleophilic aromatic substitution presents a potentially more streamlined approach if the halogenated starting material is readily available. The high reaction temperatures and the use of a polar aprotic solvent are key considerations for this route. The yields for analogous reactions are reported to be high, making this an attractive option for large-scale production.[1][2]

  • The dehydration of an oxime offers the significant advantage of avoiding metal cyanides in the final transformation. However, this is a multi-step process that requires the initial synthesis of the corresponding aldehyde. The overall efficiency will depend on the yields of both the aldehyde synthesis and the subsequent oxime formation and dehydration steps.

For laboratories equipped to handle cyanides safely, the Sandmeyer reaction remains a highly reliable and versatile option. For process development and scale-up, the nucleophilic aromatic substitution route may offer advantages in terms of step economy, provided the starting material is accessible. The oxime dehydration route is a valuable alternative when the avoidance of toxic metal cyanides is a primary concern.

Further optimization of reaction conditions and a thorough cost analysis of starting materials and reagents for each route are recommended to make a fully informed decision for any specific application.

References

In-Silico Prediction of Properties for Substituted Nitrobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-silico prediction of molecular properties has become an indispensable tool in modern drug discovery and development. By computationally modeling the characteristics of novel compounds, researchers can prioritize synthetic efforts, reduce costs, and accelerate the identification of promising drug candidates. This guide provides a comparative overview of in-silico methods for predicting the properties of substituted nitrobenzonitrile derivatives, a class of compounds with significant potential in medicinal chemistry.

Due to the limited availability of specific experimental and in-silico data for 4-Methyl-2-nitrobenzonitrile derivatives in publicly accessible literature, this guide will focus on the broader class of substituted nitrobenzonitrile and related nitroaromatic compounds. The principles and methodologies discussed are directly applicable to the in-silico assessment of this compound derivatives.

Comparative Analysis of Predicted Properties

The following table illustrates a hypothetical comparative analysis of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of substituted nitrobenzonitrile derivatives. Such a table is crucial for identifying candidates with favorable drug-like properties. The data presented here is for illustrative purposes to demonstrate how such a comparison would be structured.

DerivativeLogPSolubility (logS)BBB PermeabilityhERG InhibitionAmes Mutagenicity
Parent Scaffold 2.1-3.5HighLow RiskLow Risk
Derivative A (4-F) 2.3-3.7HighLow RiskLow Risk
Derivative B (4-Cl) 2.8-4.2MediumMedium RiskLow Risk
Derivative C (4-OCH3) 1.9-3.2HighLow RiskLow Risk
Derivative D (3-NH2) 1.5-2.8MediumLow RiskHigh Risk

This data is illustrative and not based on experimental results for this compound derivatives.

Methodologies for In-Silico Prediction

The prediction of physicochemical and pharmacokinetic properties of novel chemical entities relies on a variety of computational methods. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity or a specific property.[1] These models are developed using a "training set" of compounds with known activities to predict the properties of new, untested molecules.

Experimental Protocol for QSAR Model Development:

  • Data Set Collection: A dataset of molecules with experimentally determined properties (e.g., toxicity, binding affinity) is compiled.[2]

  • Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity.

  • Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal (e.g., cross-validation) and external validation (using a separate "test set" of compounds).[2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol for Molecular Docking:

  • Preparation of the Protein Structure: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand Structure: The 2D or 3D structure of the ligand (the nitrobenzonitrile derivative) is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.

  • Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualization of In-Silico Prediction Workflow

The following diagram illustrates a general workflow for the in-silico prediction of the properties of small molecules like this compound derivatives.

in_silico_workflow cluster_start Input cluster_prediction In-Silico Prediction cluster_analysis Analysis & Prioritization cluster_output Output start Chemical Structure (e.g., this compound derivative) qsar QSAR Modeling start->qsar docking Molecular Docking start->docking admet ADMET Prediction start->admet data_analysis Data Analysis & Comparison qsar->data_analysis docking->data_analysis admet->data_analysis prioritization Candidate Prioritization data_analysis->prioritization end Prioritized Lead Compounds for Synthesis prioritization->end

Caption: A generalized workflow for the in-silico prediction and prioritization of drug candidates.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methyl-2-nitrobenzonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to mitigate risks associated with this chemical.

This compound is a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1] Adherence to proper handling and disposal protocols is therefore critical.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, ensure that all personnel are equipped with the appropriate personal protective equipment and are familiar with the correct handling procedures.

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, as the substance is harmful.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be required.To protect against splashes and dust, preventing serious eye irritation.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced to prevent inhalation.[2]
Protective Clothing Lab coat, long-sleeved shirt, and pants. Chemical-resistant apron as needed.To minimize skin exposure.[1]
Work Area Use only outdoors or in a well-ventilated area.To reduce the concentration of airborne dust or vapors.[1][3]
Hygiene Practices Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]To prevent accidental ingestion and skin contamination.

Disposal Workflow

The proper disposal of this compound and its containers involves a multi-step process to ensure safety and regulatory compliance. The following diagram outlines the logical workflow for disposal.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE C Collect Solid Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area B->C F Store Waste Container Securely C->F D Rinse Empty Containers E Collect First Rinse as Hazardous Waste D->E E->F G Arrange for Pickup by an Approved Waste Disposal Service F->G

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

Step 1: Collection of Solid Waste

For spills or residual product, carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealable container for disposal.[2] Avoid generating dust.[4]

Step 2: Decontamination of Empty Containers

Thoroughly empty all contents from the original container. The first rinse of the container must be collected and treated as hazardous waste.[5] For chemicals with high toxicity, it is recommended that the first three rinses are collected as hazardous waste.[5]

Step 3: Waste Storage

All containers holding this compound waste must be kept tightly sealed and stored in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][5]

Step 4: Final Disposal

Dispose of the waste, including the collected rinsate and contaminated materials, through an approved and licensed hazardous waste disposal company.[1][3] Do not dispose of this chemical into the environment or down the drain.[2][6] Adhere to all federal, state, and local regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 4-Methyl-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-2-nitrobenzonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds like 4-Nitrobenzonitrile and 2-Methyl-4-nitrobenzonitrile, it is classified as hazardous.[1][2]

Primary Hazards:

  • Acute Toxicity (Oral): May be harmful or fatal if swallowed.[1][2]

  • Acute Toxicity (Dermal): May be harmful in contact with skin.[2]

  • Acute Toxicity (Inhalation): May be harmful or toxic if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[4][5][6]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Prevents contact with eyes from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber), lab coat, and coveralls.[4][7][8]Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Disposable gloves and clothing are often preferred.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded. An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be suitable.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the work area.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from heat, sparks, and open flames.

  • Store locked up.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][11]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Clean-up: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][12]

  • Waste is classified as hazardous.[12]

  • Do not dispose of down the drain or in regular trash.[13]

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[13]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Properly Store Properly Dispose Waste->Store Properly Report Report Spill->Report First Aid First Aid Exposure->First Aid First Aid->Report

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methyl-2-nitrobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.